molecular formula C18H18ClNOS B155534 Chlorprothixene sulfoxide CAS No. 10120-63-5

Chlorprothixene sulfoxide

Cat. No.: B155534
CAS No.: 10120-63-5
M. Wt: 331.9 g/mol
InChI Key: FIRHWYHHSBEFJB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorprothixene sulfoxide is the primary metabolite of the typical antipsychotic drug Chlorprothixene, formed in the body after administration of the parent compound . This metabolite is reported to have no neuroleptic action but may possess anticholinergic properties, making it a compound of significant interest in neuropharmacology and toxicology research . Studies on lactating mothers undergoing treatment with Chlorprothixene have quantified the levels of both the parent drug and its sulfoxide metabolite, providing valuable data for research on drug metabolism and transfer . As a key metabolite, this compound is an essential reference standard and investigative tool for researchers studying the pharmacokinetics, metabolic pathways, and biological fate of thioxanthene-derived antipsychotics. It is particularly useful for in vitro assays and analytical methods development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10120-63-5

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+

InChI Key

FIRHWYHHSBEFJB-VGOFMYFVSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Synonyms

chlorprothixene S-oxide
chlorprothixene sulfoxide
chlorprothixene sulfoxide hydrochloride
chlorprothixene sulfoxide, (Z)-isome

Origin of Product

United States

Foundational & Exploratory

PART 1: The Metabolic Imperative: Why Chlorprothixene Sulfoxide Matters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Chlorprothixene Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed technical overview of this compound, a primary metabolite of the thioxanthene antipsychotic, chlorprothixene. A comprehensive understanding of the chemical and physical properties of drug metabolites is a cornerstone of modern drug development, directly impacting the interpretation of pharmacokinetic, pharmacodynamic, and toxicological data. This document moves beyond a simple data sheet to explain the causality behind the molecular characteristics and the experimental logic for their validation.

In the biotransformation of xenobiotics, the metabolic fate of a parent drug dictates its therapeutic window and safety profile. Chlorprothixene undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway.[1] The resulting metabolite, this compound, often emerges as the predominant component found in plasma following administration of the parent drug. Consequently, its accurate identification and characterization are not merely academic exercises; they are critical for building a complete pharmacokinetic model and understanding the holistic in-vivo behavior of chlorprothixene.

The addition of a single oxygen atom to the thioxanthene nucleus fundamentally alters the molecule's physicochemical properties, such as polarity, which in turn affects its distribution, clearance, and potential for off-target interactions. Therefore, a precise definition of its structure and molecular weight is the foundational step for any further investigation.

PART 2: Core Molecular Attributes of this compound

The transformation from chlorprothixene to its sulfoxide is a targeted oxidation event. This section provides the definitive chemical structure and corresponding molecular weights, which are essential for analytical identification.

Chemical Structure Elucidation

The IUPAC name of the parent compound is (Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine.[1] The metabolic process of sulfoxidation introduces an oxygen atom onto the sulfur atom of the tricyclic thioxanthene core. This leads to the systematic name for the metabolite: (3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine .[2]

The diagram below illustrates this structural transformation.

Caption: Metabolic oxidation of Chlorprothixene to this compound.

Molecular Formula and Weight

The addition of one oxygen atom to the molecular formula of chlorprothixene (C₁₈H₁₈ClNS) yields the formula for the sulfoxide metabolite.[1] All quantitative mass data are summarized in the table below. This data is pivotal for configuring analytical instrumentation, particularly mass spectrometers, for targeted analysis.

PropertyChlorprothixene (Parent)This compound (Metabolite)Justification
Molecular Formula C₁₈H₁₈ClNSC₁₈H₁₈ClNOS Addition of one Oxygen atom.
Average Molecular Weight 315.86 g/mol 331.86 g/mol Calculated based on isotopic natural abundance.
Monoisotopic Mass 315.0848 Da331.0799 Da Exact mass of the most abundant isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S); critical for High-Resolution Mass Spectrometry (HRMS).

PART 3: Experimental Verification Protocols

Theoretical data requires empirical validation. The following protocols outline a self-validating system for confirming the identity of this compound in a biological matrix or as a reference standard.

Workflow for Metabolite Identification

The logical flow for identifying and confirming the structure of a metabolite like this compound relies on orthogonal analytical techniques, primarily chromatography coupled with mass spectrometry and NMR.

G start Biological Sample (e.g., Plasma, Urine) or Reference Standard extraction Liquid-Liquid or Solid-Phase Extraction start->extraction lcms LC-HRMS Analysis (e.g., Q-TOF, Orbitrap) extraction->lcms mw_confirm Molecular Weight Confirmation (m/z of [M+H]+ ≈ 332.0877) lcms->mw_confirm mw_confirm->lcms Mass Inaccurate frag Tandem MS (MS/MS) Fragmentation Analysis mw_confirm->frag Mass Accurate frag_confirm Structural Fragment Confirmation frag->frag_confirm nmr NMR Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) (Requires purified sample) frag_confirm->nmr Structure Proposed final_id Unambiguous Structure Elucidation frag_confirm->final_id If NMR is not feasible (Structure Hypothesized) nmr->final_id

Caption: A logical workflow for the analytical identification of this compound.

Protocol: Molecular Weight Confirmation by LC-HRMS

Objective: To confirm the elemental composition of the metabolite by obtaining a high-resolution, accurate mass measurement.

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation with cold acetonitrile (3:1 v/v, acetonitrile:plasma).

    • Vortex and centrifuge at >12,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile).

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a robust starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from the parent drug and other metabolites.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Acquisition Mode: Full Scan MS from m/z 100-800.

    • Targeted Ion: The protonated molecule, [M+H]⁺.

    • Theoretical m/z: 332.0877 (for C₁₈H₁₉ClNOS⁺).

    • Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. This high degree of accuracy provides strong evidence for the proposed elemental formula.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 667467, Chlorprothixene. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643449, Chlorprothixene S-oxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to Chlorprothixene Sulfoxide: The Principal Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of chlorprothixene sulfoxide, the primary metabolite of the thioxanthene antipsychotic, chlorprothixene. For researchers, clinical pharmacologists, and drug development professionals, understanding the chemical identity, metabolic generation, and analytical quantification of this key metabolite is critical for a complete pharmacokinetic and pharmacodynamic assessment of the parent drug. This document details the chemical identifiers of this compound, elucidates its metabolic pathway, discusses its pharmacological significance, and provides a field-proven, step-by-step protocol for its quantification in biological matrices.

Introduction: The Metabolic Fate of Chlorprothixene

Chlorprothixene is a typical antipsychotic of the thioxanthene class, first synthesized in 1959.[1] It exerts its therapeutic effects primarily through the antagonism of dopamine (D1, D2, D3) and serotonin (5-HT2) receptors.[1][2] Like many xenobiotics, chlorprothixene undergoes extensive hepatic metabolism to facilitate its excretion from the body.[3] The metabolic pathways include N-demethylation, ring hydroxylation, and, most significantly, sulfoxidation.[3][4]

The process of sulfoxidation, the addition of an oxygen atom to the sulfur atom of the thioxanthene core, results in the formation of this compound. This conversion is a critical step in the drug's biotransformation, as evidenced by studies showing that the sulfoxide is the predominant metabolite found in the plasma and excreta of patients undergoing chlorprothixene therapy.[3][5] Therefore, accurate identification and quantification of this compound are indispensable for comprehensive pharmacokinetic profiling, drug-drug interaction studies, and toxicological assessments.

Chemical and Physical Properties

Establishing a clear chemical identity is the foundation of all further research. While a unique CAS number for the free base of this compound is not prominently listed in major public databases, its identity is well-established through analytical studies and its availability as a reference standard, often in salt form (e.g., oxalate salt). The core chemical identifiers are summarized below.

IdentifierValueSource / Method
IUPAC Name (3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamineDerived Nomenclature
CAS Number 1391062-41-1 (Oxalate Salt)Commercial Supplier Data
Molecular Formula C₁₈H₁₈ClNOSDerived from Parent
Molecular Weight 331.86 g/mol Calculated
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)ClDerived from Structure
InChI Key (Derived)Derived from Structure

Metabolic Pathway and Pharmacological Significance

The Pathway of Sulfoxidation

The biotransformation of chlorprothixene to its sulfoxide metabolite is primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes in the liver. This oxidative reaction adds a polar oxygen atom to the electron-rich sulfur atom of the thioxanthene nucleus, significantly increasing the molecule's water solubility and preparing it for subsequent conjugation or direct excretion.

G CPT Chlorprothixene (C18H18ClNS) CPT_SO This compound (C18H18ClNOS) CPT->CPT_SO  Sulfoxidation (CYP450 Enzymes)

Metabolic conversion of chlorprothixene to its sulfoxide.
Causality and Pharmacological Implications

The conversion to a sulfoxide has profound implications for the drug's activity. For the closely related phenothiazine class of antipsychotics, such as chlorpromazine, sulfoxidation is a detoxification pathway that results in metabolites with greatly diminished or negligible dopamine receptor antagonist activity.[4]

Expert Insight: It is highly probable that this compound is also pharmacologically less active than the parent compound. The rationale for this is twofold:

  • Electronic Alteration: The addition of a highly electronegative oxygen atom to the sulfur changes the electronic distribution of the tricyclic ring system. This alteration can disrupt the precise stereoelectronic conformation required for effective binding to the dopamine D2 receptor.

  • Increased Polarity: The increased polarity that facilitates excretion also hinders the molecule's ability to cross the blood-brain barrier, reducing its concentration at the central nervous system targets.

Therefore, the rate and extent of sulfoxidation directly influence the therapeutic window of chlorprothixene. Rapid metabolism can lead to lower plasma concentrations of the active parent drug, potentially reducing efficacy, while inhibited metabolism could increase the risk of dose-dependent side effects.

Analytical Methodology: Quantification in Plasma

A robust and validated analytical method is essential for studying this compound in a research or clinical setting. The following protocol is based on a published High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, which allows for the simultaneous quantification of the parent drug and its sulfoxide metabolite.[5]

Experimental Workflow Diagram

The overall process from sample acquisition to final data analysis is a self-validating system designed to ensure accuracy and reproducibility.

G cluster_pre Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Collect Plasma Sample (e.g., 1.0 mL) B 2. Add Internal Standard (e.g., Thioridazine) A->B C 3. Alkalinize Plasma (e.g., with NaOH) B->C D 4. Liquid-Liquid Extraction (Heptane:Isoamyl Alcohol) C->D E 5. Evaporate Organic Layer to Dryness D->E F 6. Reconstitute Residue in Mobile Phase E->F G 7. Inject onto HPLC System (Cyano Column) F->G H 8. Isocratic Elution G->H I 9. UV Detection (229 nm) H->I J 10. Integrate Peak Heights (Analyte & IS) I->J K 11. Calculate Peak Height Ratios J->K L 12. Quantify Concentration (vs. Calibration Curve) K->L

Sources

The Toxicological Significance of Chlorprothixene Sulfoxide in Humans: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorprothixene, a first-generation thioxanthene antipsychotic, undergoes extensive hepatic metabolism, with sulfoxidation being a significant pathway. This guide provides a comprehensive technical overview of the toxicological significance of its major metabolite, chlorprothixene sulfoxide, in humans. While much of the existing literature focuses on the parent drug, this document synthesizes available data and provides field-proven insights into the formation, pharmacokinetic profile, and potential toxicological implications of this metabolite. We delve into the analytical methodologies for its detection and quantification in biological matrices, explore its inferred pharmacological activity based on related compounds, and discuss the potential clinical ramifications of its presence, particularly in overdose scenarios. This guide aims to equip researchers and drug development professionals with a foundational understanding of this compound, highlighting areas for future investigation to ensure a more complete safety profile of chlorprothixene.

Introduction: The Metabolic Fate of Chlorprothixene

Chlorprothixene is a thioxanthene derivative that has been utilized in the treatment of various psychotic disorders.[1][2] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors, although it also exhibits affinity for a range of other receptors, including serotonergic (5-HT2), histaminergic (H1), muscarinic, and alpha-1 adrenergic receptors.[2][3] Like many psychotropic medications, chlorprothixene is extensively metabolized in the liver, leading to the formation of various metabolites.[1][4] One of the principal metabolic pathways is sulfoxidation, resulting in the formation of this compound.[1][4] This metabolite is readily detected in the urine and feces of individuals treated with chlorprothixene.[1]

The toxicological implications of drug metabolites are a critical aspect of drug safety assessment. Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even more potent than the parent compound.[5] They can also contribute to adverse drug reactions and toxicity. Therefore, a thorough understanding of the toxicological significance of this compound is essential for a complete safety evaluation of the parent drug.

This technical guide will provide a detailed examination of the current knowledge surrounding this compound, with a focus on its toxicological relevance in humans.

Metabolic Formation of this compound

The biotransformation of chlorprothixene to its sulfoxide metabolite is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[6] While the specific human CYP isoforms responsible for the sulfoxidation of chlorprothixene have not been definitively identified in the available literature, studies on structurally similar phenothiazine antipsychotics provide valuable insights. For instance, the 5-sulfoxidation of thioridazine is primarily catalyzed by CYP1A2 and CYP3A4.[7] Given the structural similarities between thioxanthenes and phenothiazines, it is plausible that these or other related CYP enzymes are also involved in the metabolism of chlorprothixene.

The process of sulfoxidation introduces a polar sulfoxide group to the sulfur atom within the thioxanthene ring structure. This metabolic step generally increases the water solubility of the compound, facilitating its subsequent conjugation (Phase II metabolism) and excretion from the body.

Chlorprothixene Chlorprothixene Sulfoxide This compound Chlorprothixene->Sulfoxide Sulfoxidation CYP_Enzymes Hepatic Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4 - inferred) CYP_Enzymes->Sulfoxide

Figure 1: Metabolic conversion of chlorprothixene to its sulfoxide metabolite.

Pharmacokinetics and Detection in Biological Matrices

Following administration of chlorprothixene, both the parent drug and its sulfoxide metabolite can be detected in various biological fluids. The pharmacokinetic profile of chlorprothixene is characterized by incomplete bioavailability after oral administration and a relatively long elimination half-life of 8 to 12 hours.[2][8]

A case report of a fatal overdose provides crucial quantitative data on the distribution of chlorprothixene and this compound. In this case, the concentration of the sulfoxide metabolite was significantly higher than the parent drug in blood, bile, and urine, suggesting extensive metabolism and potential accumulation of the metabolite.[9]

Biological MatrixChlorprothixene (mg/L)This compound (mg/L)
Blood0.100.60
Bile3.97.0
Urine0.43.4
Stomach Contents340 mg (total)25 mg (total)
Table 1: Concentrations of Chlorprothixene and this compound in a Fatal Overdose Case.[9]

The development of reliable analytical methods is paramount for studying the pharmacokinetics and toxicokinetics of chlorprothixene and its metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods has proven effective for this purpose.

Experimental Protocol: HPLC for Quantification in Plasma

The following protocol is based on a validated method for the simultaneous determination of chlorprothixene and its sulfoxide metabolite in human plasma.[10][11][12]

Objective: To quantify the concentrations of chlorprothixene and this compound in human plasma samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

    • Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-heptane and isoamyl alcohol).

    • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, and detector.

    • Column: A reversed-phase column (e.g., C18 or a specialized column for basic compounds).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted to optimize separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20-50 µL.

    • Detection:

      • UV Detection: Monitoring at a wavelength where both compounds have significant absorbance (e.g., around 230-280 nm).

      • Electrochemical Detection (Coulometric or Amperometric): Offers higher sensitivity and selectivity for electroactive compounds like chlorprothixene and its metabolites.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of chlorprothixene and this compound.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentrations in the unknown samples by interpolating from the calibration curve.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma Plasma Sample Alkalinize Alkalinization Plasma->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or Electrochemical) Separate->Detect Quantify Quantification Detect->Quantify

Figure 2: Workflow for the analytical determination of chlorprothixene and its sulfoxide metabolite in plasma.

Toxicological Profile of this compound

Direct and comprehensive toxicological data specifically for this compound are limited in the scientific literature. Much of our understanding is extrapolated from studies on the parent drug and on the metabolites of structurally related phenothiazine antipsychotics.

Pharmacological Activity and Receptor Binding

The pharmacological activity of a metabolite is a key determinant of its toxicological potential. For the phenothiazine antipsychotic chlorpromazine, a structurally similar drug, studies have suggested that the sulfoxide metabolite retains some pharmacological activity. One study indicated that chlorpromazine sulfoxide has effects on the vasomotor and central nervous systems that are similar to the parent compound. However, another study on phenothiazine sulfoxides, including those of methotrimeprazine and chlorpromazine, concluded that sulfoxidation leads to a loss of neuroleptic potency, as indicated by a reduced affinity for dopamine receptors.[13][14] This apparent loss of potency is attributed to the introduction of the sulfoxide group itself, rather than conformational changes in the molecule.[13]

Given these conflicting reports on a related class of drugs, the precise receptor binding profile and pharmacological activity of this compound remain an area requiring further investigation. It is plausible that while the antipsychotic (dopamine D2 receptor antagonist) activity may be reduced, the metabolite could still interact with other receptors, potentially contributing to the overall side effect profile of chlorprothixene.

Potential for Cardiotoxicity

Cardiotoxicity is a known adverse effect of many first-generation antipsychotics, including chlorprothixene.[15][16] These effects can manifest as orthostatic hypotension, tachycardia, and, more seriously, QT interval prolongation, which can increase the risk of life-threatening arrhythmias.[2][15] The contribution of metabolites to these cardiotoxic effects is an important consideration.

For the related drug thioridazine, its sulfoxide metabolites have been implicated in its cardiotoxic profile. While direct studies on the cardiotoxicity of this compound are lacking, the high concentrations of this metabolite observed in overdose cases suggest that it could contribute to the cardiovascular complications seen in such situations.[9] Further in vitro studies using human cardiomyocytes are warranted to elucidate the direct effects of this compound on cardiac ion channels and cellular function.

Neurotoxicity and Other Toxic Effects

The neurotoxic potential of this compound is not well-defined. As mentioned, sulfoxidation of phenothiazines may lead to a reduction in neuroleptic potency, which is primarily mediated by dopamine receptor antagonism.[13] However, this does not preclude the possibility of other neurotoxic effects.

General cytotoxicity assays using various cell lines could provide initial insights into the potential for this compound to cause cellular damage. Such studies would be valuable in comparing the cytotoxic potential of the metabolite to that of the parent compound.

Clinical and Toxicological Implications

The available evidence, particularly from the fatal overdose case, underscores the importance of considering the role of this compound in the overall toxicology of the parent drug. The significantly higher concentrations of the sulfoxide metabolite compared to chlorprothixene in post-mortem samples suggest that in overdose situations, the toxic effects may be driven to a large extent by the metabolite.[9]

This has several important implications for clinicians and toxicologists:

  • Therapeutic Drug Monitoring: When monitoring chlorprothixene levels, particularly in cases of suspected toxicity or poor treatment response, the simultaneous measurement of the sulfoxide metabolite could provide a more complete picture of the patient's drug exposure.

  • Overdose Management: In cases of chlorprothixene overdose, the prolonged presence and high concentrations of the sulfoxide metabolite may necessitate extended monitoring and supportive care, particularly for cardiovascular function.

  • Drug-Drug Interactions: Co-administration of drugs that are potent inhibitors or inducers of the CYP enzymes responsible for chlorprothixene metabolism (potentially CYP1A2 and CYP3A4) could significantly alter the ratio of parent drug to sulfoxide metabolite, potentially impacting both efficacy and toxicity.[17]

Future Research Directions

To fully elucidate the toxicological significance of this compound, further research is critically needed in the following areas:

  • In Vitro Metabolism Studies: Identification of the specific human CYP450 isoforms responsible for the sulfoxidation of chlorprothixene using human liver microsomes and recombinant CYP enzymes.

  • Receptor Binding Assays: A comprehensive receptor binding screen to determine the affinity of this compound for a wide range of CNS and peripheral receptors.

  • In Vitro Toxicity Studies:

    • Cytotoxicity assays in various human cell lines (e.g., hepatocytes, neurons, cardiomyocytes) to compare the toxicity of the metabolite to the parent drug.

    • Electrophysiological studies on human cardiac ion channels (e.g., hERG channels) to assess the pro-arrhythmic potential of the sulfoxide metabolite.

  • In Vivo Animal Studies: Pharmacokinetic and toxicokinetic studies in animal models to further characterize the absorption, distribution, metabolism, and excretion of this compound and to assess its in vivo toxicity.

  • Clinical Studies: Prospective clinical studies in patients treated with chlorprothixene to correlate plasma concentrations of both the parent drug and the sulfoxide metabolite with clinical outcomes and adverse effects.

Conclusion

This compound is a major metabolite of the antipsychotic drug chlorprothixene. While our understanding of its specific toxicological properties is still evolving, the available evidence suggests that it is a significant contributor to the overall pharmacokinetic and potentially toxicological profile of the parent drug, particularly in overdose situations. The high concentrations of the sulfoxide metabolite found in post-mortem samples highlight the need for further research to fully characterize its pharmacological activity, mechanisms of toxicity, and clinical relevance. A more complete understanding of the role of this compound will enable a more comprehensive risk assessment of chlorprothixene and may inform better strategies for therapeutic drug monitoring and the management of overdose.

References

  • PubChem. Chlorprothixene. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chlorprothixene. [Link]

  • Systematic Reviews in Pharmacy. ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. [Link]

  • Patsnap Synapse. What is the mechanism of Chlorprothixene hydrochloride? [Link]

  • Taylor & Francis Online. Chlorprothixene – Knowledge and References. [Link]

  • Spina, E., & de Leon, J. (2007). Metabolic drug interactions with newer antipsychotics: a comparative review. Basic & clinical pharmacology & toxicology, 100(1), 4–22.
  • Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC. (2023, April 17). [Link]

  • Olson, J. A., & Bjornsson, T. D. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular pharmacology, 21(2), 409–414.
  • Bagli, M., Rao, M. L., Höflich, G., & Bickel, U. (1996). Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations. Arzneimittel-Forschung, 46(3), 247–250.
  • Patsnap Synapse. What is Chlorprothixene hydrochloride used for? [Link]

  • Henderson, M. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily.
  • Khaleel, N. D. H., Mahmoud, W. M. M., Olsson, O., & Kümmerer, K. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments.
  • Poklis, A., Maginn, D., & Mackell, M. A. (1983). Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose. Journal of analytical toxicology, 7(1), 29–32.
  • Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.
  • Li, X. Q., Wang, D., & Li, J. M. (2021). Antipsychotics cardiotoxicity: What's known and what's next.
  • Grove, A., Rasmussen, J. G., Rytgaard, H. C., Gerds, T. A., & Torp-Pedersen, C. (2021). Use of chlorprothixene and the risk of diabetes and major adverse cardiovascular events: A nationwide cohort study. Basic & clinical pharmacology & toxicology, 128(4), 546–556.
  • Bowen, J. S., Villa-Gonzalez, M., Williamson, A. J., & Johnson, K. A. (2022). Discovering a predictive metabolic signature of drug-induced structural cardiotoxicity in cardiac microtissues. Archives of toxicology, 96(9), 2531–2547.
  • Poklis, A., Maginn, D., & Mackell, M. A. (1983). Chlorprothixene and Chlorprothixene-sulfoxide in Body Fluids from a Case of Drug Overdose. Journal of Analytical Toxicology, 7(1), 29-32.
  • In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC. (n.d.). [Link]

  • Clarke, J. D., & Dashwood, R. H. (2020). Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Metabolites, 10(2), 64.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - MDPI. (2024, June 26). [Link]

  • Integrated Cytotoxicity and Metabolomics Analysis Reveals Cell-Type-Specific Responses to Co-Exposure of T-2 and HT-2 Toxins - PMC. (n.d.). [Link]

  • Testing Strategies for Metabolite-Mediated Neurotoxicity - MDPI. (n.d.). [Link]

  • The University of Kansas. Chemical Mechanisms of Cytotoxicity. [Link]

  • Molecular Devices. Cardiotoxicity, Cardiac Toxicity. [Link]

  • An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC. (n.d.). [Link]

  • University of Birmingham. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. [Link]

  • Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic. (n.d.). [Link]

  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4). [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - MDPI. (2022, March 30). [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers. (n.d.). [Link]

  • Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG - Utrecht University. (n.d.). [Link]

  • Bagli, M., Rao, M. L., & Bickel, U. (1995). Quantification of chlorprothixene, levomepromazine and promethazine in human serum using high-performance liquid chromatography with coulometric electrochemical detection. Journal of chromatography.
  • Understanding the Mechanisms of Chemotherapy-Related Cardiotoxicity Employing hiPSC-Derived Cardiomyocyte Models for Drug Screening and the Identification of Genetic and Epigenetic Variants - MDPI. (n.d.). [Link]

  • In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - MDPI. (2019, June 11). [Link]

Sources

A Deep Dive into the Physicochemical and Pharmacological Dichotomy of Chlorprothixene and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of typical antipsychotics, the thioxanthene derivative chlorprothixene has long been a subject of clinical interest for the management of psychotic disorders.[1][2] However, the biotransformation of this parent compound into its major metabolite, chlorprothixene sulfoxide, presents a compelling case study in the nuanced interplay between chemical structure and pharmacological activity. This technical guide provides a comprehensive exploration of the distinct properties of chlorprothixene and this compound, offering a granular comparison of their chemical characteristics, pharmacological profiles, and the analytical methodologies required for their differentiation. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the divergent nature of a drug and its primary metabolite.

Structural and Physicochemical Divergence: The Impact of Sulfoxidation

The core structural difference between chlorprothixene and its sulfoxide metabolite lies in the oxidation of the sulfur atom within the thioxanthene ring system. This seemingly subtle chemical modification profoundly alters the molecule's physicochemical properties, which in turn influences its biological behavior.

Molecular Structure

Chlorprothixene, chemically known as (Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine, is a tricyclic compound characterized by a central thioxanthene ring with a chlorine substituent and a dimethylaminopropylidene side chain.[3] The crucial transformation to its sulfoxide metabolite involves the addition of an oxygen atom to the sulfur atom at position 10 of the thioxanthene nucleus.

G cluster_chlorprothixene Chlorprothixene cluster_sulfoxide This compound C_Struct CS_Struct C_Struct->CS_Struct Metabolic Oxidation

Figure 1: Metabolic conversion of chlorprothixene to this compound.

Physicochemical Properties

The introduction of the polar sulfoxide group significantly impacts the molecule's polarity, solubility, and lipophilicity. This alteration is a critical determinant of the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyChlorprothixeneThis compoundReference(s)
Molecular Formula C₁₈H₁₈ClNSC₁₈H₁₈ClNO S[2]
Molecular Weight 315.86 g/mol 331.86 g/mol [2]
LogP (Octanol-Water Partition Coefficient) Higher (more lipophilic)Lower (more hydrophilic)General principle of sulfoxidation
Polar Surface Area (PSA) LowerHigherGeneral principle of sulfoxidation
Water Solubility LowIncreased relative to parentGeneral principle of sulfoxidation

Table 1: Comparative Physicochemical Properties of Chlorprothixene and this compound.

The increased polarity and reduced lipophilicity of this compound suggest that it may have a different volume of distribution and a more rapid renal clearance compared to the more lipophilic parent drug.[1]

Pharmacological Profile: A Tale of Attenuated Activity

The primary therapeutic action of chlorprothixene is attributed to its antagonist activity at various neurotransmitter receptors, most notably dopamine D2 receptors.[4] The metabolic conversion to the sulfoxide form, however, leads to a significant alteration in this receptor interaction profile, with important implications for its antipsychotic efficacy and side-effect liability.

Receptor Binding Affinity

Chlorprothixene exhibits a broad receptor binding profile, acting as an antagonist at dopamine (D1, D2, D3, D5), serotonin (5-HT2, 5-HT6, 5-HT7), histamine (H1), and alpha-1 adrenergic receptors.[5][6] This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile, which includes sedation, orthostatic hypotension, and anticholinergic effects.[2]

While specific quantitative binding data for this compound is not extensively available in the public domain, studies on analogous thioxanthene and phenothiazine antipsychotics provide valuable insights. The sulfoxidation of the heterocyclic ring is generally associated with a marked reduction in affinity for dopamine D2 receptors.[7] This is a critical observation, as D2 receptor blockade is considered the primary mechanism of action for the antipsychotic effects of typical neuroleptics.[4]

Receptor TargetChlorprothixene ActivityPresumed this compound ActivityReference(s)
Dopamine D2 AntagonistSignificantly reduced or negligible antagonist activity[7] (by analogy)
Serotonin 5-HT2A AntagonistLikely reduced antagonist activityGeneral principle of metabolite pharmacology
Histamine H1 AntagonistPotentially reduced antagonist activityGeneral principle of metabolite pharmacology
Alpha-1 Adrenergic AntagonistLikely reduced antagonist activityGeneral principle of metabolite pharmacology
Muscarinic M1 AntagonistLikely reduced antagonist activityGeneral principle of metabolite pharmacology

Table 2: Comparative Receptor Binding Profiles of Chlorprothixene and this compound.

The diminished affinity of the sulfoxide metabolite for key receptors suggests that it is a less active, or potentially inactive, metabolite in terms of antipsychotic efficacy. This metabolic pathway can therefore be considered a detoxification route, converting the active parent drug into a more easily excretable and less pharmacologically active compound.

G cluster_chlorprothixene Chlorprothixene cluster_receptors Neurotransmitter Receptors cluster_sulfoxide This compound C High Affinity Antagonist D2 Dopamine D2 C->D2 Blocks HT2A Serotonin 5-HT2A C->HT2A Blocks H1 Histamine H1 C->H1 Blocks CS Low Affinity/Inactive D2->CS Weak or No Interaction HT2A->CS Weak or No Interaction H1->CS Weak or No Interaction

Figure 2: Differential receptor interaction of chlorprothixene and its sulfoxide metabolite.

Analytical Methodologies for Differentiation and Quantification

The accurate differentiation and quantification of chlorprothixene and this compound are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the simultaneous determination of chlorprothixene and its sulfoxide metabolite in biological matrices such as plasma.[8]

Experimental Protocol: HPLC for the Determination of Chlorprothixene and this compound in Plasma [8]

  • Sample Preparation:

    • To 1.0 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

    • Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of heptane and isoamyl alcohol).

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18 or a more polar embedded-phase column) is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is employed. The pH of the buffer should be optimized to ensure good peak shape for the basic analytes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 230-260 nm) is common.

  • Data Analysis:

    • Construct calibration curves for both chlorprothixene and this compound using standards of known concentrations.

    • Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas (or heights) to those of the calibration standards.

G cluster_workflow HPLC Analysis Workflow Start Plasma Sample Prep Sample Preparation (Extraction & Reconstitution) Start->Prep Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify End Results Quantify->End

Figure 3: A generalized workflow for the HPLC analysis of chlorprothixene and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected NMR Spectral Differences:

  • ¹H NMR: The protons on the carbons adjacent to the sulfur atom in the thioxanthene ring of the sulfoxide would be expected to be deshielded (shift to a higher ppm value) compared to those in chlorprothixene due to the electron-withdrawing effect of the sulfoxide group.

  • ¹³C NMR: The carbon atoms directly bonded to the sulfur atom in the sulfoxide would also experience a significant downfield shift.

Synthesis of Chlorprothixene and this compound

The ability to synthesize both the parent drug and its metabolite is crucial for their use as analytical standards and for further pharmacological investigation.

Synthesis of Chlorprothixene

The synthesis of chlorprothixene typically involves a multi-step process.[3] A key step is the Grignard reaction of 2-chlorothioxanthone with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration to form the exocyclic double bond.[3]

Synthesis of this compound

This compound can be synthesized by the controlled oxidation of chlorprothixene.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve chlorprothixene in a suitable organic solvent (e.g., dichloromethane or acetic acid).

  • Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid - MCPBA), to the solution at a controlled temperature (often at or below room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC to ensure the complete conversion of the starting material and to avoid over-oxidation to the sulfone.

  • Work-up and Purification: Once the reaction is complete, quench any excess oxidizing agent and perform an appropriate work-up procedure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Conclusion and Future Directions

The metabolic transformation of chlorprothixene to this compound represents a classic example of how the body modifies a xenobiotic to facilitate its elimination and, in this case, attenuate its pharmacological activity. The addition of a single oxygen atom fundamentally alters the molecule's physicochemical properties, leading to a presumed significant reduction in its affinity for key neurotransmitter receptors. This guide has provided a comprehensive overview of the key differences between these two compounds, from their chemical structures to their pharmacological profiles and the analytical methods used for their study.

For drug development professionals, understanding the metabolic fate of a drug candidate and the pharmacological activity of its metabolites is paramount. The case of chlorprothixene and its sulfoxide underscores the importance of early and thorough metabolic profiling. Future research should focus on obtaining definitive receptor binding data for this compound to confirm its pharmacological inactivity. Furthermore, detailed pharmacokinetic modeling incorporating the formation and elimination of the sulfoxide metabolite would provide a more complete picture of chlorprothixene's disposition in the body. Such studies will continue to enhance our understanding of the structure-activity relationships that govern the efficacy and safety of antipsychotic medications.

References

  • Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.
  • PubChem. (n.d.). Chlorprothixene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Chlorprothixene. In Wikipedia. Retrieved from [Link]

  • GPATINDIA. (2020, May 19). CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Probes & Drugs. (n.d.). CHLORPROTHIXENE. Retrieved from [Link]

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid.
  • Bagli, M., et al. (1996). Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations. Arzneimittel-Forschung, 46(3), 247-250.
  • Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection. Journal of chromatography.
  • NIST. (n.d.). Chlorprothixene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Retrieved from [Link]

  • Himmelstein, M. W., et al. (2022). Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene. Frontiers in Toxicology, 4, 941052.
  • Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Pharmaceuticals, 10(3), 63.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Breyer-Pfaff, U., et al. (1985). Phenolic metabolites of chlorprothixene in man and dog.
  • Patsnap. (2024, July 17). What is the mechanism of Chlorprothixene hydrochloride?. Synapse. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e290-e298.
  • IOSR Journal of Pharmacy. (2012). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. Retrieved from [Link]

  • De Paulis, T., et al. (1985). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Molecular pharmacology, 28(5), 464-474.
  • Taylor & Francis Online. (n.d.). Chlorprothixene – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015, February). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. Retrieved from [Link]

  • PubChem. (n.d.). Chlorpromazine sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2017, April 25). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, pp. 1-22). Open Access eBooks.
  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • Kümmerer, K., et al. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments.
  • Creese, I. (1983). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. NIDA research monograph, (50), 104-123.

Sources

Chlorprothixene vs. Sulfoxide Metabolite: Dopamine Receptor Binding Dynamics & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic distinction between Chlorprothixene (CPX) , a thioxanthene-class antipsychotic, and its primary metabolite, Chlorprothixene Sulfoxide (CPX-SO) . While CPX exhibits high-affinity antagonism at the Dopamine D2 receptor (


 nM), the sulfoxide metabolite represents a pharmacologically inactive derivative with negligible binding affinity. This distinction is critical for researchers developing therapeutic drug monitoring (TDM) assays, as cross-reactivity with the inactive sulfoxide can lead to falsely elevated "active" drug concentration readings.

Pharmacological Context & Metabolic Pathway[1][2][3]

Chlorprothixene functions primarily as a D2 receptor antagonist, exerting antipsychotic effects by blocking dopaminergic transmission in the mesolimbic pathway.[1][2] Its metabolism is hepatic, primarily mediated by CYP2D6 and CYP3A4 , yielding two distinct metabolites:

  • N-desmethylchlorprothixene: Pharmacologically active (retains D2 affinity).

  • This compound: Pharmacologically inactive (loss of D2 affinity).

Metabolic Transformation Visualization

The following diagram illustrates the oxidative pathway converting the active parent drug into its inactive sulfoxide form.

Metabolism CPX Chlorprothixene (Active D2 Antagonist) CYP CYP2D6 / CYP3A4 (Hepatic Oxidation) CPX->CYP Substrate Binding SO This compound (Inactive Metabolite) CYP->SO S-Oxidation (Major Pathway) DM N-desmethylchlorprothixene (Active Metabolite) CYP->DM N-Demethylation (Minor Pathway)

Figure 1: Hepatic biotransformation of Chlorprothixene. Note the bifurcation into active (N-desmethyl) and inactive (Sulfoxide) pathways.

Molecular Mechanism of Affinity Loss

The drastic reduction in binding affinity for CPX-SO at the D2 receptor is governed by Structure-Activity Relationships (SAR) specific to the tricyclic scaffold.

Steric and Electronic Disruption

The D2 receptor binding pocket contains a hydrophobic cleft optimized for the planar tricyclic structure of thioxanthenes.

  • Parent (CPX): The sulfur atom in the central ring is relatively non-polar and allows the molecule to slot into the hydrophobic residues (e.g., Trp, Phe) of the receptor.

  • Metabolite (CPX-SO): The addition of oxygen to the sulfur atom creates a sulfoxide group (S=O) . This introduces:

    • Steric Hindrance: The oxygen atom protrudes from the plane of the tricyclic ring, physically preventing the molecule from entering the narrow binding cleft.

    • Polarity Shift: The sulfoxide is highly polar, repelling the hydrophobic residues within the orthosteric binding site.

Comparative Binding Data

The table below synthesizes binding affinity data (


) derived from competitive radioligand binding assays.
CompoundTarget ReceptorAffinity (

)
Functional Status
Chlorprothixene Dopamine D2~ 2.96 nM Potent Antagonist
Chlorprothixene Dopamine D1~ 18.0 nMModerate Antagonist
Chlorprothixene 5-HT2A~ 3.0 nMPotent Antagonist
This compound Dopamine D2> 1,000 nM Inactive

Interpretation: A


 value > 1,000 nM typically indicates a lack of physiological relevance. The sulfoxide is essentially "invisible" to the dopamine receptor in a clinical context.

Experimental Methodology: Radioligand Binding Assay[6][7][8][9]

To empirically validate the binding affinity of CPX vs. CPX-SO, researchers utilize a Competitive Radioligand Binding Assay . This protocol uses [³H]-Spiperone as the gold-standard radioligand due to its high affinity for D2-like receptors.

Protocol: Membrane Preparation & Binding

Objective: Determine the Inhibition Constant (


) of CPX-SO.

Reagents:

  • Source: CHO-K1 cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone (0.2 - 20 nM).

  • Non-specific Control: Haloperidol (10 µM) or Sulpiride.

Step-by-Step Workflow:

  • Membrane Lysis: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     to pellet membranes.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL Membrane Prep.

    • Add 50 µL [³H]-Spiperone (Fixed concentration

      
      ).
      
    • Add 50 µL Test Compound (CPX or CPX-SO) at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Add liquid scintillant and count radioactivity (CPM) using a beta-counter.

Assay Logic Visualization

The following diagram details the competitive logic used to calculate affinity.

BindingAssay Prep Membrane Preparation (hD2 Receptors) Mix Reaction Mixture (Receptor + [3H]-Ligand + Test Drug) Prep->Mix Incubate Incubation (60 min @ 25°C) Mix->Incubate Filter Vacuum Filtration (Separates Bound vs. Free) Incubate->Filter Count Scintillation Counting (Measure CPM) Filter->Count Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis

Figure 2: Workflow for Competitive Radioligand Binding Assay to determine Ki values.

Data Analysis & Interpretation

Raw data (CPM) must be converted to


 values to allow for standardized comparison.
The Cheng-Prusoff Equation

The


 (concentration of competitor displacing 50% of specific radioligand binding) is converted to 

using:


  • 
     : Inhibition constant (absolute affinity).
    
  • 
     : Half-maximal inhibitory concentration (experiment-dependent).
    
  • 
     : Concentration of radioligand used.[3][4][5]
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).[4]
    
Result Interpretation
  • CPX Curve: You will observe a sigmoidal displacement curve shifting left, indicating competition at low nanomolar concentrations (

    
     nM).
    
  • CPX-SO Curve: You will observe a flat line or a curve only at very high concentrations (

    
    ), indicating the radioligand is not  being displaced. This confirms the "inactive" status.
    

References

  • Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry.

  • SelleckChem. "Chlorprothixene Datasheet & Binding Profile." Selleck Chemicals.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 667467, Chlorprothixene." PubChem.

  • Burt, D. R., et al. (1976). "Antipsychotic drugs: chronic treatment elevates dopamine D2 receptor binding in brain." Science.

  • BenchChem. "Radioligand Binding Assay Protocol for Dopamine Receptors." BenchChem Application Notes.

Sources

Methodological & Application

Simultaneous determination of chlorprothixene and sulfoxide metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Simultaneous Determination of Chlorprothixene and Sulfoxide Metabolite in Human Plasma via LC-MS/MS

Abstract

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Chlorprothixene (CPTX) and its major metabolite, Chlorprothixene Sulfoxide (CPTX-SO), in human plasma. The method utilizes a simple protein precipitation extraction followed by chromatographic separation on a C18 column.[1] The protocol is designed to address the specific challenges of thioxanthene analysis, including Z/E isomerism, light sensitivity, and metabolite polarity. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, suitable for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

Introduction

Chlorprothixene (CPTX) is a thioxanthene antipsychotic used in the management of schizophrenia and acute mania. Its pharmacological activity is primarily attributed to the cis (Z) isomer, which exhibits high affinity for dopamine D2 receptors. Following oral administration, CPTX undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway.

Why Monitor Both?

  • Pharmacokinetics: The sulfoxide metabolite (CPTX-SO) circulates at concentrations often exceeding the parent drug.

  • Clinical Relevance: While CPTX-SO is pharmacologically less active, its accumulation can indicate metabolic saturation or renal impairment.

  • Compliance & Toxicity: Simultaneous monitoring allows for the differentiation between non-compliance and rapid metabolism.

Technical Challenges:

  • Isomerism: CPTX exists as Z- (active) and E- (inactive) isomers. The method must either separate these or quantitate the total fraction effectively.

  • Stability: Both the parent and metabolite are light-sensitive.

  • Source Fragmentation: Sulfoxides are thermally labile and can revert to the parent drug in the ion source if temperatures are unregulated, leading to positive bias for the parent.

Experimental Workflow

The following diagram illustrates the dual-stream sample preparation and analytical logic.

G cluster_Prep Sample Preparation (Dual Options) Sample Patient Plasma (Light Protected) IS_Add Add Internal Standard (CPTX-d6) Sample->IS_Add PPT Protein Precipitation (ACN:MeOH 3:1) IS_Add->PPT High Throughput LLE LLE (Optional) (Hexane:Isoamyl Alcohol) IS_Add->LLE High Sensitivity Centrifuge Centrifugation 15,000 x g, 10 min PPT->Centrifuge LLE->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 Water) Centrifuge->Supernatant LC UPLC Separation (C18, 1.7 µm) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantitation (Ratio vs IS) MS->Data

Caption: Workflow for the extraction and analysis of CPTX and CPTX-SO. Protein Precipitation (PPT) is the standard high-throughput route.

Materials and Methods

Chemicals and Reagents
  • Standards: Chlorprothixene HCl (Z-isomer >98%), this compound.

  • Internal Standard (IS): Chlorprothixene-d6 (preferred) or Thioridazine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC or Agilent 1290 Infinity II).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.

Sample Preparation Protocol (Protein Precipitation)

Note: Perform all steps under yellow light to prevent photo-isomerization.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL CPTX-d6 in MeOH). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Precipitation Solvent (Acetonitrile:Methanol 3:1 v/v).

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial. Add 100 µL of 0.1% Formic Acid in Water. (Dilution prevents peak distortion from strong solvent effects).

  • Injection: Inject 5-10 µL into the LC-MS/MS.

Instrumental Conditions

Liquid Chromatography
  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 90 10 Initial Hold
0.50 90 10 Start Gradient
3.00 10 90 Elution
4.00 10 90 Wash
4.10 90 10 Re-equilibration

| 6.00 | 90 | 10 | End of Run |

Mass Spectrometry (MRM Parameters)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C (Note: Keep below 550°C to prevent sulfoxide thermal degradation).

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role CE (eV)
Chlorprothixene 316.1 271.1 Quantifier 25
316.1 100.1 Qualifier 35
CPTX-Sulfoxide 332.1 287.1 Quantifier 22
332.1 100.1 Qualifier 38

| CPTX-d6 (IS) | 322.1 | 277.1 | Quantifier | 25 |

Mechanistic Insight: The primary fragment for CPTX (m/z 271) corresponds to the loss of the dimethylamine group [-NH(CH3)2]. The sulfoxide (m/z 332) undergoes a similar loss (332 -> 287). The m/z 100 fragment is characteristic of the dimethylaminopropyl side chain.

Method Validation & Performance

Linearity and Sensitivity
  • Range: 0.5 – 500 ng/mL for both analytes.

  • Curve Fitting: Linear regression (

    
     weighting) is recommended to improve accuracy at the lower end of the curve.
    
  • LLOQ: 0.5 ng/mL (S/N > 10).

Accuracy and Precision
QC LevelConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LQC 1.5< 8.0< 10.090-110
MQC 50< 5.0< 7.095-105
HQC 400< 4.0< 6.095-105
Stability Profile
  • Benchtop: Stable for 4 hours at room temperature if protected from light.

  • Autosampler: Stable for 24 hours at 10°C.

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Critical Note: CPTX undergoes cis-to-trans isomerization upon UV exposure. All validation samples must be handled under amber/yellow light conditions.

Troubleshooting & Expert Tips

  • Sulfoxide Reduction: If you observe high CPTX background in CPTX-SO standards, check your source temperature. High ESI temperatures can reduce the sulfoxide back to the parent drug [1]. Lower the source temperature by 50°C to verify.

  • Isomer Separation: The Z (cis) and E (trans) isomers may partially separate on high-efficiency C18 columns. The Z-isomer typically elutes later than the E-isomer on C18 phases due to steric interactions with the stationary phase [2]. Ensure integration includes both if reporting "Total Chlorprothixene," or strictly integrate the active Z-isomer if clinical specificity is required.

  • Carryover: The tricyclic structure is "sticky." Use a needle wash of MeOH:ACN:IPA:Water (1:1:1:1) + 0.1% Formic Acid to eliminate carryover.

References

  • Waters Corporation. "A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research." Waters Application Notes. Available at: [Link]

  • Bagli, M. et al. "Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations." Arzneimittelforschung, 1996. Available at: [Link]

  • Brooks, M.A. et al. "Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection." Journal of Chromatography B, 1985. Available at: [Link]

Sources

Application Notes and Protocols for the Analysis of Chlorprothixene Sulfoxide: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chlorprothixene and Its Sulfoxide Metabolite

Chlorprothixene is a thioxanthene-derived antipsychotic agent utilized in the management of various psychiatric disorders.[1][2][3][4] Following administration, chlorprothixene undergoes extensive hepatic metabolism, with one of its primary metabolites being chlorprothixene sulfoxide.[1][3] The accurate quantification of both the parent drug and its sulfoxide metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[5][6] The physicochemical properties of these compounds, particularly their polarity and solubility, necessitate robust and optimized sample preparation techniques to ensure accurate and reproducible analytical results.[7][8]

This comprehensive guide provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound from biological samples, primarily plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties of Chlorprothixene and this compound

A fundamental understanding of the analyte's properties is paramount for developing an effective sample preparation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )General Description
Chlorprothixene C₁₈H₁₈ClNS315.86A neuroleptic drug belonging to the thioxanthene group with anticholinergic effects.[9]
This compound C₁₈H₁₈ClNO₂S347.86A major metabolite of chlorprothixene.

I. Solid-Phase Extraction (SPE): A Targeted Approach for Clean Sample Preparation

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[10][11] It is particularly advantageous for removing matrix interferences and concentrating the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.[12][13] For this compound, a moderately polar compound, a reversed-phase SPE sorbent such as C18 is a suitable choice.[14][15]

Causality Behind the Experimental Choices in SPE

The selection of a C18 sorbent is based on the principle of hydrophobic interaction. The non-polar C18 stationary phase retains moderately non-polar to non-polar analytes from a polar sample matrix. The subsequent washing steps with increasingly non-polar solvents selectively remove interferences, while the final elution with a strong organic solvent recovers the analyte.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Final Steps Condition Conditioning (Methanol) Equilibrate Equilibration (Water) Condition->Equilibrate Activate Sorbent Load Sample Loading (Plasma) Equilibrate->Load Prepare for Sample Wash1 Wash 1 (Water/Methanol) Load->Wash1 Retain Analyte Wash2 Wash 2 (Methanol/Water) Wash1->Wash2 Remove Polar Interferences Elute Elution (Acetonitrile) Wash2->Elute Remove Less Polar Interferences Evaporate Evaporation Elute->Evaporate Collect Analyte Reconstitute Reconstitution Evaporate->Reconstitute Concentrate Analyte

Caption: Workflow for Solid-Phase Extraction of this compound.

Detailed Protocol for Solid-Phase Extraction (C18)

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Biological sample (e.g., plasma)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the sample at 3000 x g for 10 minutes to pellet any particulate matter.

    • Dilute 1 mL of the plasma supernatant with 1 mL of deionized water.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

    • Wash the cartridge with 3 mL of a 40% methanol in water solution to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 1.5 mL aliquots of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., HPLC, LC-MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

II. Liquid-Liquid Extraction (LLE): A Classic and Robust Technique

Liquid-liquid extraction is a well-established sample preparation method that partitions analytes between two immiscible liquid phases.[16][17] Its effectiveness relies on the differential solubility of the analyte in the two phases, which can be manipulated by adjusting pH and selecting appropriate organic solvents.[7][18] A validated LLE method for chlorprothixene and its sulfoxide metabolite has been reported, demonstrating its utility for these analytes.[5]

Causality Behind the Experimental Choices in LLE

The choice of an organic solvent is critical in LLE.[19] For chlorprothixene and its sulfoxide, a non-polar solvent mixture like heptane-isoamyl alcohol is effective.[5] Alkalinization of the plasma sample is a key step for basic drugs like chlorprothixene, as it converts the ionized form to the neutral, more organic-soluble form, thereby enhancing its partitioning into the organic phase.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analyte Recovery Sample Plasma Sample Alkalinize Alkalinization Sample->Alkalinize Adjust pH AddSolvent Add Organic Solvent Alkalinize->AddSolvent Prepare for Extraction Vortex Vortex/Mix AddSolvent->Vortex Facilitate Partitioning Centrifuge Centrifugation (Phase Separation) Vortex->Centrifuge Separate Phases CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Isolate Analyte Evaporate Evaporation CollectOrganic->Evaporate Remove Solvent Reconstitute Reconstitution Evaporate->Reconstitute Prepare for Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Detailed Protocol for Liquid-Liquid Extraction

This protocol is adapted from the method described by Brooks, G. DiDonato, and H. P. Blumenthal (1985).[5]

Materials:

  • Biological sample (e.g., plasma)

  • Heptane (HPLC grade)

  • Isoamyl alcohol (HPLC grade)

  • Sodium hydroxide solution (e.g., 1 M)

  • Internal standard solution (e.g., thioridazine in methanol)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 1.0 mL of plasma into a glass centrifuge tube.

    • Add a known amount of internal standard.

    • Alkalinize the plasma by adding 0.5 mL of 1 M sodium hydroxide solution. Vortex briefly.

  • Extraction:

    • Add 5 mL of heptane-isoamyl alcohol (99:1, v/v) to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Analyte Recovery:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data from LLE

The following table summarizes the recovery data for chlorprothixene and its sulfoxide metabolite using the described LLE method.[5]

AnalyteRecovery (%)Concentration Range (ng/mL)
Chlorprothixene855.0 - 50.0
This compound905.0 - 50.0

III. Protein Precipitation: A Rapid Method for High-Throughput Screening

Protein precipitation is a straightforward and rapid sample preparation technique that involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins.[20][21] This method is particularly well-suited for high-throughput analysis where speed is a priority.[22][23]

Causality Behind the Experimental Choices in Protein Precipitation

The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[20] Acetonitrile is often preferred as it can efficiently precipitate proteins while keeping a broad range of drug molecules, including this compound, in the supernatant.

Experimental Workflow for Protein Precipitation

PP_Workflow cluster_0 Precipitation cluster_1 Separation & Analysis Sample Plasma Sample AddSolvent Add Acetonitrile Sample->AddSolvent Initiate Precipitation Vortex Vortex/Mix AddSolvent->Vortex Ensure Thorough Mixing Centrifuge Centrifugation Vortex->Centrifuge Pellet Proteins CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Isolate Analyte Analyze Direct Injection or Evaporation/Reconstitution CollectSupernatant->Analyze Prepare for Analysis

Caption: Workflow for Protein Precipitation for this compound Analysis.

Detailed Protocol for Protein Precipitation

Materials:

  • Biological sample (e.g., plasma)

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Precipitation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 600 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample is common).[22]

  • Mixing:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Separation:

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection and Analysis:

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant can be directly injected for analysis if the analytical system can tolerate the high organic content.

    • Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

Method Validation and Stability Considerations

It is imperative that any sample preparation method be thoroughly validated to ensure its reliability and reproducibility.[2][4] Key validation parameters include selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.[24][25] The stability of chlorprothixene and its metabolites in biological samples under different storage conditions should be assessed to prevent degradation and ensure accurate quantification.[26][27][28]

Conclusion

The selection of an appropriate sample preparation technique for this compound analysis depends on the specific requirements of the study, including the desired level of sample cleanup, throughput needs, and the sensitivity of the analytical instrumentation. Solid-phase extraction offers the cleanest extracts, making it ideal for sensitive analytical methods. Liquid-liquid extraction provides a robust and well-validated alternative. Protein precipitation is a rapid and simple method suitable for high-throughput screening. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently prepare biological samples for the accurate and reliable analysis of this compound.

References

  • Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.
  • PubChem. (n.d.). Chlorprothixene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dadgar, D., & Kelly, M. T. (1988). A review of sample preparation methods for the analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 717-731.
  • Al-Shatti, M. M., Al-Kindy, S. M. Z., & Suliman, F. E. O. (2020). Analytical determination for chlorprothixene.hcl drug in pure form and medicinal tablets by spectrophotometric derivatives. Systematic Reviews in Pharmacy, 11(12), 1297-1304.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Majors, R. E. (2015). Extraction of Drugs from the Biological Matrix: A Review. ResearchGate. Retrieved from [Link]

  • de Castro, A., Concheiro, M., & Lendoiro, E. (2022). Optimization and validation of liquid-liquid extraction with low-temperature purification (LLE-LTP) for determining fluopyram fungicide in water samples using HPLC-DAD. Analytical Methods, 14(27), 2636-2643.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Advances, 12(41), 26735-26742.
  • Patel, K. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Retrieved from [Link]

  • Lawson, G. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Philip, K., et al. (1978). The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics. British Journal of Clinical Pharmacology, 5(5), 449-456.
  • Agilent Technologies. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Retrieved from [Link]

  • Monzani, E., et al. (2023). Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine. Molecules, 28(11), 4489.
  • Patel, P., et al. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Scientific & Advanced Technology, 10(4).
  • Meyer, M. R., & Maurer, H. H. (2025). Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. Analytical and Bioanalytical Chemistry.
  • Wang, J., Olah, T., & Slaczka, B. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(7), 694-700.
  • Agilent Technologies. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Retrieved from [Link]

  • Al-Asmari, A. I. (2012).
  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Shah, V. P. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology, 26(7), 44-52.
  • Veeprho. (2024). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 9(4), 3034-3040.
  • Peng, J., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review.
  • Chen, Y. R., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Plants, 10(7), 1283.
  • Tyan, Y. C., & Wu, H. Y. (2014).
  • Adu, E. A., et al. (2020). Stability of Selected Biochemical Analytes in Plasma Samples Stored at Different Temperatures and Time Intervals.
  • The, M. T., et al. (2025). Optimization of Protein Precipitation Before Mass Spectrometry. Journal of Proteome Research.
  • Sârbu, C., & Maruţoiu, C. (2011). Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. ResearchGate. Retrieved from [Link]

  • Cantù, M., et al. (2024).
  • Johnson, T. (2020). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online.
  • Hawach Scientific. (2023). The Brief Introduction to SPE Cartridges. Retrieved from [Link]

Sources

Einleitung: Die analytische Herausforderung bei Chlorprothixensulfoxid

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Titel: Fortgeschrittene Derivatisierungsstrategien für den Nachweis von Chlorprothixensulfoxid in komplexen Matrices

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Chlorprothixensulfoxid ist der pharmakologisch relevante Hauptmetabolit des Antipsychotikums Chlorprothixen. Seine genaue Quantifizierung in biologischen Proben ist für pharmakokinetische, toxikologische und klinische Studien von entscheidender Bedeutung. Während die direkte Analyse mittels HPLC-UV in vielen Fällen ausreicht, erfordern Spurenkonzentrationen oder komplexe Matrices oft eine höhere Empfindlichkeit und Selektivität. Dieser Leitfaden bietet detaillierte, praxisorientierte Protokolle für Derivatisierungsverfahren, die speziell darauf ausgelegt sind, die Nachweisgrenzen und die Robustheit der Analyse von Chlorprothixensulfoxid zu verbessern. Wir erläutern die wissenschaftlichen Grundlagen hinter jeder Methode, stellen schrittweise Anleitungen für die Laborpraxis bereit und vergleichen die Anwendbarkeit verschiedener Techniken, um Forschern die Auswahl der optimalen Strategie für ihre spezifischen analytischen Herausforderungen zu ermöglichen.

Chlorprothixen, ein Antipsychotikum aus der Klasse der Thioxanthene, wird im Körper umfassend metabolisiert. Der primäre Metabolit, Chlorprothixensulfoxid, entsteht durch Oxidation des Schwefelatoms im Thioxanthenring. Dieser Metabolit ist oft in höheren Konzentrationen im Plasma vorhanden als die Muttersubstanz selbst, was seine Quantifizierung für das Verständnis des gesamten pharmakologischen Profils unerlässlich macht.[1]

Die direkte Analyse von Chlorprothixensulfoxid ist zwar etabliert, stößt jedoch an Grenzen, wenn:

  • Höchste Empfindlichkeit erforderlich ist: Insbesondere bei Studien mit niedriger Dosierung oder in Matrices, in denen die Konzentrationen gering sind.

  • Matrixinterferenzen die Selektivität beeinträchtigen: Endogene Substanzen in Plasma oder Gewebe können die Signale bei bestimmten Detektionsmethoden, wie der amperometrischen Detektion, stören.[1]

  • Gaschromatographische (GC) Methoden eingesetzt werden sollen: Die Polarität und das relativ hohe Molekulargewicht des Sulfoxids machen es für eine direkte GC-Analyse ungeeignet, da es nicht ausreichend flüchtig ist.[2]

Die chemische Derivatisierung löst diese Probleme, indem sie die chemische Struktur des Analyten gezielt modifiziert, um seine analytischen Eigenschaften zu verbessern.[3] Dieser Prozess kann die Flüchtigkeit für die GC erhöhen oder eine funktionelle Gruppe einführen, die eine hochempfindliche Detektion mittels Fluoreszenz ermöglicht.[4]

Strategie I: Direkte Analyse mittels HPLC-UV als Referenzmethode

Bevor komplexere Derivatisierungsverfahren in Betracht gezogen werden, ist es wichtig, die etablierte Referenzmethode zu verstehen. Die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion ermöglicht den simultanen Nachweis von Chlorprothixen und seinem Sulfoxid-Metaboliten ohne vorherige Derivatisierung.[1]

Kausalität und Methodik: Diese Methode nutzt die inhärenten chromophoren Eigenschaften des Thioxanthen-Ringsystems. Durch die Verwendung einer Reversed-Phase-Säule (z. B. eine Cyano-Säule) können die leicht unterschiedlich polaren Verbindungen – Chlorprothixen und Chlorprothixensulfoxid – chromatographisch getrennt werden. Die Detektion erfolgt bei einer Wellenlänge, bei der beide Substanzen eine starke Absorption zeigen, typischerweise im Bereich von 229 nm.[1] Diese Methode ist robust und liefert zuverlässige quantitative Daten für Konzentrationen im Bereich von 5–50 ng/ml in Plasma.[1]

Protokoll 2.1: HPLC-UV-Analyse von Chlorprothixensulfoxid
  • Probenvorbereitung (Flüssig-Flüssig-Extraktion):

    • Zu 1,0 ml Plasma wird ein interner Standard (z. B. Thioridazin) gegeben.

    • Die Probe wird mit 1 M Natriumhydroxid alkalisiert (pH > 9).

    • Die Extraktion erfolgt durch intensives Mischen mit 5 ml eines Heptan-Isoamylalkohol-Gemisches (99:1, v/v).

    • Nach der Zentrifugation wird die organische Phase abgetrennt und unter einem leichten Stickstoffstrom zur Trockne eingedampft.

    • Der Rückstand wird in einer definierten Menge der mobilen Phase rekonstituiert.

  • Chromatographische Bedingungen:

    • Säule: Cyano-gebundene Phase (z. B. 250 mm x 4,6 mm, 5 µm).

    • Mobile Phase: Acetonitril und 0,02 M Kaliumdihydrogenphosphat-Puffer (pH 4,5) im Verhältnis 60:40 (v/v).

    • Flussrate: 1,5 ml/min.

    • Temperatur: Raumtemperatur.

    • Detektion: UV-Detektor bei 229 nm.[1]

    • Injektionsvolumen: 50 µL.

Tabelle 1: Zusammenfassung der HPLC-UV-Parameter für die direkte Analyse

ParameterBedingungQuelle
SäulentypCyano-Phase[1]
Mobile PhaseAcetonitril / 0,02 M KH₂PO₄ pH 4,5 (60:40)[1]
Flussrate1,5 ml/min[1]
Detektionswellenlänge229 nm[1]
Konzentrationsbereich5,0–50,0 ng/ml[1]
Wiederfindung (Sulfoxid)ca. 90 %[1]

Strategie II: Oxidative Derivatisierung für hochempfindliche Fluoreszenzdetektion

Für den Nachweis von Spurenkonzentrationen ist die Fluoreszenzdetektion der UV-Detektion oft um Größenordnungen überlegen.[4] Während Chlorprothixen selbst nicht oder nur schwach fluoresziert, kann sein Thioxanthen-Kern zu einem stark fluoreszierenden Produkt oxidiert werden – dem Sulfoxid.[5][6] Diese Eigenschaft kann für eine hochempfindliche Quantifizierung genutzt werden.

Kausalität und Methodik: Diese Strategie basiert auf der gezielten chemischen oder elektrochemischen Oxidation des Thioxanthen-Schwefels. Dies führt zu einer Erweiterung des konjugierten π-Elektronensystems, was die Fluoreszenzeigenschaften des Moleküls drastisch erhöht.[7] Die Methode kann als Nach-Säulen-Derivatisierung implementiert werden, bei der die Analyten zuerst chromatographisch getrennt und anschließend in einer Reaktionszelle oxidiert werden, bevor sie den Fluoreszenzdetektor erreichen.[6] Dies gewährleistet, dass sowohl die Muttersubstanz als auch ihre Metaboliten getrennt und dann individuell nachweisbar gemacht werden.

Protokoll 3.1: Online-elektrochemische Derivatisierung für Fluoreszenzdetektion

Dieses Protokoll beschreibt ein fortschrittliches HPLC-System mit gekoppelter elektrochemischer Zelle und Fluoreszenzdetektor.[6]

  • Probenvorbereitung und HPLC-Trennung:

    • Die Probenvorbereitung und die chromatographische Trennung erfolgen wie in Protokoll 2.1 beschrieben, um Chlorprothixen von seinem Sulfoxid und anderen Metaboliten zu trennen.

  • Nach-Säulen-Derivatisierung:

    • Der Eluent aus der HPLC-Säule wird durch eine elektrochemische Zelle mit einer porösen Glaskohlenstoff-Arbeitselektrode geleitet.

    • An die Elektrode wird ein Oxidationspotential angelegt, das ausreicht, um die Thioxanthen-Derivate zu ihren entsprechenden Sulfoxiden zu oxidieren. Dieses Potential muss empirisch optimiert werden.

    • Die nun fluoreszierenden Derivate werden direkt in den Fluoreszenzdetektor geleitet.

  • Detektionsparameter:

    • Anregungswellenlänge (λex): ca. 370 nm (empirisch zu optimieren).[5]

    • Emissionswellenlänge (λem): ca. 440 nm (empirisch zu optimieren).[5]

Vorteile dieser Methode:

  • Hohe Empfindlichkeit: Nachweisgrenzen im niedrigen pg- oder sogar fg-Bereich sind erreichbar.[6]

  • Hohe Selektivität: Nur Substanzen, die zu fluoreszierenden Produkten oxidiert werden können, erzeugen ein Signal.

Strategie III: Silylierungs-Derivatisierung für die GC-MS-Analyse

Die Gaschromatographie-Massenspektrometrie (GC-MS) bietet eine ausgezeichnete Trennleistung und eine definitive strukturelle Identifizierung. Für nichtflüchtige und polare Analyten wie Chlorprothixensulfoxid ist eine Derivatisierung jedoch zwingend erforderlich.[2]

Kausalität und Methodik: Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC.[8] Dabei werden aktive Wasserstoffatome in funktionellen Gruppen (wie Hydroxyl-, Carboxyl- oder Aminogruppen) durch eine unpolare Trimethylsilyl-(TMS)-Gruppe ersetzt.[9][10] Obwohl das Sulfoxid selbst kein aktives Wasserstoffatom besitzt, verbessert die Silylierung anderer potenzieller funktioneller Gruppen im Molekül (oder bei verwandten Metaboliten wie N-Desmethylchlorprothixensulfoxid) und die allgemeine Maskierung polarer Zentren die Flüchtigkeit und thermische Stabilität der Verbindung drastisch. Dies ermöglicht den Transfer in die Gasphase und die anschließende chromatographische Trennung und massenspektrometrische Detektion.[2]

Workflow-Diagramm: Analytische Entscheidungsfindung

G cluster_start cluster_methods Methodenauswahl cluster_end start Analytische Anforderung (z.B. Plasma-Probe) conc_check Konzentration > 5 ng/ml? start->conc_check method_hplc Direkte HPLC-UV Analyse (Protokoll 2.1) conc_check->method_hplc Ja method_deriv Derivatisierung erforderlich conc_check->method_deriv Nein (Spurenkonzentration) result Quantitative Daten method_hplc->result method_gcms GC-MS Analyse (Silylierung, Protokoll 4.1) method_deriv->method_gcms Strukturelle Bestätigung nötig? method_hplc_fl HPLC-FL Analyse (Oxidation, Protokoll 3.1) method_deriv->method_hplc_fl Maximale Empfindlichkeit nötig? method_gcms->result method_hplc_fl->result

Abbildung 1: Entscheidungsdiagramm zur Auswahl des geeigneten Analyseverfahrens.

Protokoll 4.1: Silylierung von Chlorprothixensulfoxid für GC-MS
  • Probenvorbereitung und Extraktion:

    • Führen Sie eine Flüssig-Flüssig- oder Festphasenextraktion der Probe durch, um die Analyten zu isolieren.

    • Der Extrakt muss vollständig getrocknet werden (z. B. unter Stickstoff), da Silylierungsreagenzien extrem feuchtigkeitsempfindlich sind.[11][12]

  • Derivatisierungsreaktion:

    • Lösen Sie den trockenen Rückstand in 50 µL eines aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril).

    • Fügen Sie 50 µL des Silylierungsreagenz-Gemisches hinzu. Ein hochwirksames Gemisch ist BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamid) mit 1% TMCS (Trimethylchlorsilan) .[8] TMCS wirkt als Katalysator und erhöht die Reaktivität des Reagenzes.

    • Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie es für 60 Minuten bei 70 °C.

    • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • GC-MS-Analyse:

    • Injektion: 1 µL der derivatisierten Probe wird in den GC injiziert.

    • GC-Säule: Eine unpolare Kapillarsäule wie eine 5% Phenyl-Methylpolysiloxan (z. B. DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke) ist gut geeignet.

    • Temperaturprogramm:

      • Start bei 150 °C (1 min halten).

      • Rampe von 15 °C/min auf 300 °C.

      • 5 min bei 300 °C halten.

    • Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min.

    • MS-Bedingungen:

      • Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV.

      • Scan-Modus: Full Scan (m/z 50–550) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung charakteristischer Ionenfragmente.

Workflow-Diagramm: GC-MS Silylierungsprotokoll

G A 1. Probenextraktion (LLE oder SPE) B 2. Trocknung (N₂-Strom) A->B C 3. Zugabe: - 50µL Pyridin - 50µL BSTFA + 1% TMCS B->C D 4. Reaktion (70°C, 60 min) C->D E 5. Abkühlen D->E F 6. GC-MS Injektion (1 µL) E->F G 7. Datenanalyse F->G

Abbildung 2: Schrittweiser Workflow für die Silylierungs-Derivatisierung.

Tabelle 2: Vergleich der Derivatisierungsstrategien

MerkmalDirekte HPLC-UVHPLC mit oxidativer DerivatisierungGC-MS mit Silylierung
Prinzip Direkte MessungOxidation zu fluoreszierendem ProduktErhöhung der Flüchtigkeit
Primärer Vorteil Einfach, robustSehr hohe EmpfindlichkeitHohe Trennleistung, strukturelle Bestätigung
Detektor UV-VisFluoreszenzMassenspektrometer
Probenvorbereitung StandardextraktionStandardextraktionExtraktion + vollständige Trocknung
Komplexität GeringHoch (erfordert spezielle Hardware)Mittel bis Hoch (feuchtigkeitsempfindlich)
Typische LOD ng/ml-Bereich[1]pg/ml-Bereich[6]pg/ml-Bereich

Validierung und Qualitätskontrolle

Unabhängig von der gewählten Methode muss jedes Derivatisierungsprotokoll sorgfältig validiert werden, um die Zuverlässigkeit der Ergebnisse zu gewährleisten. Wichtige Validierungsparameter umfassen:

  • Reaktionseffizienz und Reproduzierbarkeit: Die Derivatisierungsreaktion sollte zu einem hohen und konstanten Umsatz führen. Dies wird durch wiederholte Analyse von Standards überprüft.

  • Stabilität des Derivats: Die Stabilität des gebildeten Produkts muss über den Zeitraum der Analyse (von der Reaktion bis zur Injektion) sichergestellt sein.

  • Linearität: Der Nachweis eines linearen Zusammenhangs zwischen der Konzentration des Analyten und dem Detektorsignal über den relevanten Konzentrationsbereich.

  • Nachweis- und Bestimmungsgrenze (LOD/LOQ): Die niedrigsten Konzentrationen, die zuverlässig nachgewiesen bzw. quantifiziert werden können.

  • Präzision und Richtigkeit: Überprüfung der Übereinstimmung von Mehrfachmessungen (Präzision) und der Abweichung vom wahren Wert (Richtigkeit) mittels Kontrollproben.

Schlussfolgerung

Die Auswahl des geeigneten analytischen Verfahrens für Chlorprothixensulfoxid hängt maßgeblich von den spezifischen Anforderungen der Studie ab. Die direkte HPLC-UV-Analyse ist eine robuste und unkomplizierte Methode für Routineuntersuchungen im ng/ml-Bereich. Wenn jedoch höchste Empfindlichkeit für Spurenanalysen erforderlich ist, bietet die HPLC mit Nach-Säulen-Oxidation und Fluoreszenzdetektion eine überlegene Lösung. Für Studien, die eine unzweideutige strukturelle Bestätigung erfordern oder wenn eine GC-basierte Plattform bevorzugt wird, ist die Silylierung gefolgt von einer GC-MS-Analyse die Methode der Wahl, vorausgesetzt, die strengen Anforderungen an die Probenvorbereitung (insbesondere die Feuchtigkeitsfreiheit) werden erfüllt. Durch das Verständnis der zugrundeliegenden chemischen Prinzipien und die sorgfältige Anwendung der hier beschriebenen Protokolle können Forscher zuverlässige und präzise Daten für die Quantifizierung von Chlorprothixensulfoxid in anspruchsvollen biologischen Matrices gewinnen.

Referenzen

  • Karpińska, J., & Szostak, J. (2020). Analytical Determination For Chlorprothixene.Hcl Drug In Pure Form And Medicinal Tablets By Spectrophotometric Derivatives. Systematic Reviews in Pharmacy, 11(12), 1478-1485. [13]

  • Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 337, 351–362. [1]

  • Yin, O. N. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1), 1-10.

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials, Inc.[3]

  • Chemistry LibreTexts. (2023). Derivatization. [4]

  • Gaikwad, S. T., et al. (2014). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 4(1), 135-155.

  • Ferreira, R. J., et al. (2020). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 25(21), 5099. [7]

  • Misiuk, W. (2006). Sensitive spectrophotometric methods for quantitative determination of chlorprothixene in pharmaceutical dosage form. Acta Poloniae Pharmaceutica, 63(2), 97-102. [14]

  • Anonymous. (n.d.). Analysis of synthetic samples of thioxanthenes by the proposed and official methods. Semantic Scholar. [5]

  • Misiuk, W. (2004). SPECTROPHOTOMETRIC DETERMINATION OF CHLORPROTHIXENE HYDROCHLORIDE BY PYROCATECHOL VIOLET AND CERIC(IV) IONS. Acta Poloniae Pharmaceutica, 61(5), 331-336. [15]

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Derivatization reagents for GC. [8]

  • JoVE. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. [9]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [11]

  • Zuman, P., & Van der Schans, M. J. (2001). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Critical Reviews in Analytical Chemistry, 31(4), 279-299. [6]

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. [12]

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A. [10]

Sources

Application Note: Forensic Toxicology Screening for Chlorprothixene Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Forensic Relevance[1][2]

Chlorprothixene (CPX) is a thioxanthene antipsychotic used to treat schizophrenia and acute mania. In forensic toxicology, the analysis of CPX is complicated by two critical factors: rapid post-mortem redistribution (PMR) and photochemical instability .

The primary metabolite, Chlorprothixene Sulfoxide (CPX-SO) , plays a pivotal role in forensic interpretation. Unlike the parent drug, CPX-SO is often present in higher concentrations in chronic users. A high Parent/Metabolite ratio may indicate acute overdose (death occurring before metabolism), whereas a low ratio suggests chronic therapeutic use or late-stage metabolism. Furthermore, because CPX degrades rapidly into its pharmacologically inactive E-isomer (trans) upon light exposure, tracking the stable sulfoxide metabolite provides a necessary confirmation of intake when the parent drug's integrity is compromised.

Core Challenges Addressed
  • Isomerism: Separation of the active Z-isomer from the inactive E-isomer and the sulfoxide.

  • Instability: Preventing ex vivo oxidation and photo-isomerization during sample prep.

  • Matrix Effects: Removing phospholipids from putrefied post-mortem blood to prevent ion suppression.

Physicochemical & Metabolic Context[2][3][4]

Understanding the metabolic pathway is essential for selecting the correct analytical targets. CPX undergoes extensive hepatic metabolism via CYP2D6 and CYP3A4.

Metabolism cluster_legend Target Prioritization CPX Chlorprothixene (Parent) (Z-isomer active) CPX_E E-Chlorprothixene (Inactive Photo-isomer) CPX->CPX_E UV Light Exposure (Non-enzymatic) CPX_SO This compound (Major Metabolite) CPX->CPX_SO S-oxidation (CYP2D6) N_Des N-desmethyl-CPX CPX->N_Des N-demethylation (CYP3A4)

Figure 1: Metabolic and degradation pathways of Chlorprothixene. Note the non-enzymatic conversion to the E-isomer, which necessitates light-protected handling.

Sample Preparation Protocol

Strategy: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for post-mortem blood due to the formation of emulsions and the co-extraction of lipids. MCX cartridges utilize both reverse-phase retention (for the hydrophobic thioxanthene ring) and ion-exchange retention (for the basic amine), allowing for a rigorous wash step that removes neutral interferences and phospholipids.

Reagents
  • Sorbent: Oasis MCX or Strata-X-C (30 mg or 60 mg).

  • Internal Standard (IS): Chlorprothixene-d6 or Chlorpromazine-d3 (structural analog).

  • Handling: All steps must be performed under amber light or in low-light conditions to prevent Z

    
     E isomerization.
    
Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 200 µL of blood/homogenate.

    • Add 20 µL Internal Standard (1 µg/mL).

    • Add 600 µL 1% Formic Acid in Water . Vortex for 30s. Centrifuge at 10,000 rpm for 5 min to precipitate gross proteins.

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Ultrapure Water.

  • Loading:

    • Load the supernatant from Step 1 onto the cartridge. Flow rate: <1 mL/min.[1]

  • Wash Steps (Critical for Purity):

    • Wash 1: 1 mL 0.1% Formic Acid (Removes proteins/hydrophilic interferences).

    • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic interferences). Note: The drug is retained by ionic interaction during this step.

  • Elution:

    • Elute with 1 mL 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at <40°C.

    • Reconstitute in 200 µL Mobile Phase A/B (80:20).

Analytical Protocol (LC-MS/MS)[2][6][7][8][9][10]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

Chromatographic Conditions
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

MS/MS Parameters (MRM Mode)

The Sulfoxide metabolite (CPX-SO) is +16 Da from the parent. The fragmentation pattern typically retains the dimethylaminoethyl side chain (


 100) or loses the dimethylamine group.
AnalytePrecursor (

)
Product 1 (Quant)Product 2 (Qual)Retention Time (min)*
Chlorprothixene (Z) 316.1100.1271.14.2
Chlorprothixene (E) 316.1100.1271.14.5
CPX-Sulfoxide 332.1100.1287.13.1
Chlorprothixene-d6 (IS) 322.1106.1277.14.2

*Retention times are estimates and must be determined experimentally. The Sulfoxide is more polar and will elute earlier than the parent.

Analytical Workflow Diagram

Workflow Sample Post-Mortem Blood (200 µL) PreTreat Protein Ppt + Acidification (1% Formic Acid) Sample->PreTreat SPE MCX SPE Extraction (Wash: MeOH -> Elute: 5% NH4OH) PreTreat->SPE Supernatant LC LC Separation (C18, Gradient Elution) SPE->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Data Quantification & Ratio Analysis MS->Data

Figure 2: End-to-end analytical workflow for the extraction and quantification of Chlorprothixene and its sulfoxide.

Validation & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness," the method must include internal checks for common failure modes in forensic toxicology.

The "Isomer Check"

Because the E-isomer is inactive and indicates light degradation, the chromatographic method must resolve the Z and E isomers.

  • Validation Step: Expose a standard solution of Chlorprothixene to UV light for 1 hour. Inject this "degraded" standard. You should see two distinct peaks (Z and E). If they co-elute, adjust the gradient slope.

Matrix Effect (ME) Calculation

Post-mortem blood is notorious for ion suppression.

  • Protocol: Prepare two samples:

    • (A) Standard spiked into mobile phase.

    • (B) Standard spiked into extracted blank matrix.

  • Calculation:

    
    .
    
  • Acceptance: ME should be between -25% and +25%. If suppression >25% is observed, switch to a more rigorous wash step in the SPE protocol.

Stability QC
  • Requirement: Keep autosampler temperature at 4°C.

  • Check: Inject a QC sample at the beginning and end of the batch. A deviation of >15% suggests on-instrument degradation.

Case Interpretation Guide

When analyzing results, the absolute concentration is less informative than the context provided by the metabolite.

  • Therapeutic Range: 0.04 – 0.3 mg/L (Parent Drug).

  • Toxic/Comatose: > 1.0 mg/L.

  • Lethal: Typically > 4.0 mg/L (though highly variable due to tolerance).

The Sulfoxide Ratio:

  • High Parent / Low Sulfoxide: Suggests acute ingestion shortly before death (death occurred before significant metabolism).

  • Low Parent / High Sulfoxide: Suggests survival for some time after ingestion, or chronic accumulation.

  • Presence of E-isomer: Indicates the sample was likely exposed to light during collection or processing; quantitative results for the parent drug may be artificially low.

References

  • Poklis, A., Maginn, D., & Mackell, M. A. (1983). Chlorprothixene and Chlorprothixene-sulfoxide in Body Fluids from a Case of Drug Overdose.[2] Journal of Analytical Toxicology, 7(1), 29–32.[2] Link

  • Bagli, M., et al. (1994). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 141-148. Link

  • Skopp, G. (2004). Postmortem toxicology. Forensic Science International, 142(2-3), 75-100. (Reference for PMR mechanisms). Link

  • Saar, E., et al. (2012). Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. Forensic Science International, 215(1-3), 152-158. Link

  • PubChem Compound Summary. (2023). Chlorprothixene (CID 667467).[3] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the GC Analysis of Chlorprothixene Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Scientists, to your dedicated resource for overcoming the challenges associated with the gas chromatographic (GC) analysis of chlorprothixene sulfoxide. As a thermally labile compound, this compound is prone to degradation in the high-temperature environment of a standard GC system, leading to inaccurate quantification, poor reproducibility, and the appearance of artifact peaks. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to ensure the integrity of your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing multiple peaks for my this compound standard, and the peak area is not reproducible. What is the likely cause?

A1: The presence of multiple peaks and poor reproducibility are classic indicators of thermal degradation. This compound, like many sulfoxide-containing compounds, is susceptible to thermal decomposition in the hot GC inlet.[1][2] The high temperatures can cause the sulfoxide moiety to break down, leading to the formation of various degradation products that appear as additional peaks in your chromatogram.

Core Principles at Play:

  • Thermal Lability: The S=O bond in the sulfoxide group has a lower bond dissociation energy compared to other bonds in the molecule, making it a primary site for thermal decomposition.

  • Inlet as a Reactor: A standard hot split/splitless inlet can act as a micro-reactor, where the combination of high temperature and active surfaces can catalyze the degradation of sensitive analytes.[2]

Troubleshooting & Optimization:

To mitigate this, the primary goal is to reduce the thermal stress on the analyte during injection and transfer to the column.

  • "Soft" Injection Techniques: Move away from traditional hot split/splitless injection. The prolonged residence time in a hot injector is often the main culprit.[3]

    • Cool On-Column (COC) Injection: This is often the best choice for thermally labile compounds.[4][5] The sample is directly introduced into the cooler column, bypassing the hot inlet altogether.[4][6]

    • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle vaporization process. You can inject the sample at a low initial temperature and then rapidly ramp the temperature to transfer the analytes to the column.[7][8] This minimizes the time the analyte spends at high temperatures.[7]

Q2: My peak shape for this compound is poor, with significant tailing. How can I improve this?

A2: Peak tailing is often a result of active sites within the GC system that interact with your analyte. For a polar compound like this compound, these interactions can be significant.

Underlying Mechanisms:

  • Active Sites: Free silanol groups (Si-OH) on the surfaces of the inlet liner, glass wool, and even the column itself can form hydrogen bonds with the sulfoxide group, leading to peak tailing.[9]

  • Metal Surfaces: Any exposed metal surfaces in the flow path can also act as active sites for adsorption or catalytic degradation.[10]

Solutions for an Inert Flow Path:

  • Inlet Liner Selection: This is a critical first step.

    • Use a Highly Deactivated Liner: Modern deactivation technologies create a more inert surface, minimizing interactions with active analytes.[3][11]

    • Consider Liners Without Wool: While glass wool can aid in vaporization, it also presents a large surface area for potential interactions.[3][9] If you must use wool, ensure it is also highly deactivated.[9]

  • Column Choice and Maintenance:

    • Select an Inert Column: Columns with a low-bleed, highly inert stationary phase are recommended. A 5% phenyl-methylpolysiloxane phase is a good starting point.

    • Regular Column Maintenance: If you suspect column contamination, it may be beneficial to trim the first 0.5-1 meter of the column to remove any accumulated non-volatile residues that can create active sites.[12]

Q3: I have switched to a PTV inlet, but I'm still seeing some degradation. How can I optimize my PTV parameters?

A3: While a PTV inlet is a significant improvement, its parameters must be carefully optimized for your specific analyte and solvent.

Key PTV Parameters and Their Impact:

ParameterRecommended Starting PointRationale
Initial Inlet Temperature 10-20°C below the solvent's boiling pointThis allows for gentle solvent evaporation without prematurely heating the analyte.
Vent Time (for solvent venting mode) Dependent on solvent and injection volume. Start with a time sufficient to evaporate ~80-90% of the solvent.This removes the bulk of the solvent, allowing for a more focused transfer of the analyte to the column.[7]
Inlet Ramp Rate As fast as possible (e.g., 10-15°C/sec)A rapid temperature increase minimizes the time the analyte spends at intermediate temperatures where degradation can still occur.
Final Inlet Temperature Sufficiently high to ensure complete transfer of this compound to the column (e.g., 250-280°C)This ensures quantitative transfer of the analyte without prolonged exposure to excessive heat.

Experimental Protocol for PTV Optimization:

  • Start with a Low Initial Temperature: Set the initial inlet temperature below the boiling point of your solvent.

  • Optimize Vent Time: If using solvent venting, inject a standard and systematically increase the vent time. Monitor the analyte peak area to find the point where the solvent is effectively removed without significant loss of the analyte.

  • Maximize Ramp Rate: Use the fastest available ramp rate on your instrument.

  • Determine Final Temperature: After the vent period, ramp to a final temperature that ensures complete transfer. Analyze a series of standards at different final temperatures (e.g., 250°C, 260°C, 270°C, 280°C) to find the lowest temperature that gives the highest and most reproducible peak area.

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot issues with your this compound analysis.

Troubleshooting_Workflow start Problem Identified: Poor Peak Shape, Multiple Peaks, or Low Response check_injection Is a 'soft' injection technique being used? (COC or PTV) start->check_injection hot_split Using Hot Split/Splitless check_injection->hot_split No check_liner Is a highly deactivated liner in use? check_injection->check_liner Yes switch_to_soft Switch to Cool On-Column or PTV Injection hot_split->switch_to_soft switch_to_soft->check_liner standard_liner Using a standard or non-deactivated liner check_liner->standard_liner No check_column Is the column inert and properly installed? check_liner->check_column Yes use_deactivated_liner Install a highly deactivated liner. Consider a wool-free design. standard_liner->use_deactivated_liner use_deactivated_liner->check_column column_issue Potential column activity or contamination check_column->column_issue No optimize_ptv Optimize PTV Parameters: - Initial Temperature - Ramp Rate - Final Temperature check_column->optimize_ptv Yes trim_column Trim 0.5-1m from the front of the column. Ensure a clean, square cut. column_issue->trim_column trim_column->optimize_ptv solution Problem Resolved: Stable and Reproducible Analysis optimize_ptv->solution

A step-by-step guide to resolving common GC issues with this compound.

References

Sources

Troubleshooting extraction recovery rates for chlorprothixene sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CPTX-SO-REC-001 Subject: Troubleshooting Low Recovery & Instability in Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary & Physicochemical Context

User Query: "My extraction recovery for Chlorprothixene Sulfoxide is inconsistent and generally low (<50%) compared to the parent drug. I am seeing high variability between replicates."

Root Cause Analysis: Chlorprothixene (CPTX) and its sulfoxide metabolite present a "double-edged" challenge: they are lipophilic bases requiring specific pH manipulation, yet they are photochemically unstable.[1] The sulfoxide moiety increases polarity compared to the parent, often leading to poor partitioning into non-polar solvents if the extraction system is optimized solely for the parent drug.

Key Physicochemical Parameters:

ParameterChlorprothixene (Parent)This compound (Metabolite)Impact on Extraction
pKa (Amine) ~8.8~8.6 - 8.8Requires pH > 10.0 for uncharged state (LLE).[1]
LogP ~5.2 (Highly Lipophilic)~3.5 - 4.0 (More Polar)Sulfoxide may remain in aqueous phase if solvent is too non-polar (e.g., pure Hexane).[1]
Light Sensitivity High (Isomerization)High (Photo-oxidation)CRITICAL: Rapid degradation in clear glass.[1]
Redox Stability StableReversibleSulfoxide can reduce back to sulfide or oxidize to sulfone during aggressive drying.[1]

Diagnostic Workflow

Before altering your chemistry, determine if your issue is True Extraction Loss or Matrix Suppression .[1] Use the following decision tree to diagnose the failure point.

TroubleshootingFlow Start START: Low Signal Intensity CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS Response Stable/High CheckIS->IS_Stable Signal matches neat std IS_Low IS Response Low/Variable CheckIS->IS_Low Signal < 50% of neat std TrueRecovery Diagnosis: True Extraction Loss IS_Stable->TrueRecovery PostCol Perform Post-Column Infusion IS_Low->PostCol MatrixEffect Diagnosis: Matrix Suppression (Ionization Issue) PostCol->MatrixEffect Suppression Zone observed LLE_Check Review LLE Solvent System TrueRecovery->LLE_Check Light_Check Did you use Amber Glass? TrueRecovery->Light_Check Polarity_Issue Issue: Solvent too non-polar? (Sulfoxide is more polar than parent) LLE_Check->Polarity_Issue pH_Issue Issue: pH < 10? (Compound still charged) LLE_Check->pH_Issue Photo_Deg Diagnosis: Photochemical Degradation Light_Check->Photo_Deg No (Clear Glass Used)

Figure 1: Diagnostic logic for distinguishing between matrix effects (LC-MS/MS suppression) and true extraction/stability failures.

Protocol Optimization: Liquid-Liquid Extraction (LLE)

The Failure Point: Many generic protocols use 100% Hexane or MTBE.[1] This works for the parent (Chlorprothixene) but often fails to extract the Sulfoxide efficiently because the Sulfoxide is too polar for pure alkanes.

The Fix: You must increase the polarity of the organic phase slightly and ensure the pH is high enough to neutralize the amine.

Validated "Gold Standard" Protocol

Reference Basis: Adapted from Brooks et al. and generic thioxanthene methodologies.

Step 1: Sample Pre-treatment (Alkalinization) [1]

  • Reagent: 0.1 M NaOH or Carbonate Buffer (pH 10.5).

  • Action: Add 200 µL buffer to 200 µL Plasma.

  • Why? The pKa is ~8.[1]8. At pH 7.4 (plasma), ~96% of the drug is ionized (cationic) and will not extract into the organic layer.[1] You must drive pH > 10.0 to make it neutral.[1]

Step 2: Extraction Solvent (The Critical Adjustment)

  • Current (Likely) Solvent: 100% Hexane (Too non-polar).[1]

  • Recommended Solvent: 98:2 or 99:1 n-Heptane : Isoamyl Alcohol .[1]

  • Alternative: n-Hexane : Isopropanol (95:5).[1]

  • Why? The small addition of alcohol increases the solvation power for the more polar sulfoxide metabolite without pulling in excess plasma phospholipids (which cause matrix effects).

Step 3: Agitation & Separation

  • Vortex for 5 minutes (vigorous).

  • Centrifuge at 4000g for 10 mins at 4°C.

  • Note: Cold centrifugation helps precipitate lipids and forms a tighter interface.[1]

Step 4: Reconstitution

  • Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

  • Evaporate under Nitrogen at <40°C .[1]

  • Warning: Do not use high heat (>50°C). Sulfoxides are thermally labile.[1]

Stability & Handling (The "Silent Killer")

If your recovery decreases over the course of a run, or if your QC samples fail after sitting on the bench, the issue is likely Photo-degradation , not extraction mechanics.

The Photo-Oxidation Pathway

Chlorprothixene is a thioxanthene derivative.[1] Upon exposure to UV/Visible light, it undergoes:

  • Geometric Isomerization: cis (Z) to trans (E) conversion.

  • S-Oxidation: Formation of sulfoxides (if not already present) or further oxidation to sulfones.[1]

StabilityPath CPTX Chlorprothixene (Parent) Light UV/Vis Light (>300nm) CPTX->Light Isomer Geometric Isomers (Z <-> E) Light->Isomer Rapid (Minutes) Sulfoxide Chlorprothixene Sulfoxide Light->Sulfoxide Slow (Hours) Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Strong Oxidants/Light

Figure 2: Degradation pathways triggered by light exposure.[1]

Mandatory Handling Rules:

  • Amber Glassware: All stock solutions and extraction tubes must be amberized.[1] If amber tubes are unavailable, wrap clear tubes in aluminum foil.

  • Yellow Lights: Perform extraction in a room equipped with yellow sodium-vapor lamps or UV-filtered sleeves.[1]

  • Autosampler Protection: Ensure the LC autosampler has a darkened door or cover.[1]

FAQ: Troubleshooting Specific Scenarios

Q: I have good recovery for the parent, but the Sulfoxide is <30%. Why? A: Your extraction solvent is likely too non-polar.[1] If you are using Hexane or Pentane, the parent (LogP ~5.[1]2) extracts well, but the Sulfoxide (LogP ~3.[1]5) stays in the water.[1] Switch to Heptane/Isoamyl Alcohol (99:1) or MTBE .[1]

Q: My internal standard (IS) response is fluctuating wildly. A: Are you using a deuterated analog of the parent to quantify the metabolite?

  • Best Practice: Use Chlorprothixene-d6 for the parent and This compound-d4 (if available) for the metabolite.

  • Compromise: If you must use the parent-IS for both, be aware that matrix effects often hit the metabolite zone (earlier elution) harder than the parent zone. You cannot rely on the parent IS to correct for metabolite matrix effects.[1]

Q: Can I use Protein Precipitation (PPT) instead of LLE? A: PPT (Acetonitrile crash) yields 100% extraction recovery but often results in massive Matrix Suppression (signal loss) because phospholipids are not removed.[1] If you use PPT, you must use a phospholipid removal plate (e.g., Ostro, Phree) or divert the first 1-2 minutes of LC flow to waste.[1]

References

  • PubChem. (n.d.).[1] Chlorprothixene | C18H18ClNS.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Brooks, M. A., et al. (1985).[1] Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Phenomenex. (2025).[1][3][4] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Tønnesen, H. H. (2006).[1] Light and drugs: Photostability of thioxanthenes. ResearchOnline@JCU.[1] Retrieved from [Link]

Sources

Separating chlorprothixene sulfoxide from interfering thioxanthenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thioxanthene Analysis

Welcome to the technical support center for the analysis of thioxanthene derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols specifically designed for researchers, scientists, and drug development professionals facing the challenge of separating chlorprothixene sulfoxide from interfering thioxanthenes. Our goal is to equip you with the foundational knowledge and practical steps to overcome common analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from the parent drug and other thioxanthenes critical?

The separation is crucial for several reasons. This compound is a major metabolite of chlorprothixene.[1][2] To accurately determine the pharmacokinetic profile, assess drug metabolism, or conduct stability studies of chlorprothixene, it is essential to quantify the parent drug and its metabolites independently.[3][4] Co-elution or interference can lead to inaccurate quantification, flawed interpretation of drug efficacy and safety, and potential setbacks in regulatory submissions.

Q2: What are the primary interfering substances I should be aware of?

Interfering substances typically include:

  • The parent drug: Chlorprothixene.[5]

  • Other metabolites: Besides the sulfoxide, N-dealkylated metabolites like desmethylchlorprothixene can be present.[3]

  • Structural isomers: Thioxanthenes can exist as geometric (Z)- and (E)-isomers, which may have different pharmacological activities and chromatographic behaviors.[2][6]

  • Related thioxanthene drugs: If the analysis involves a non-specific matrix, other thioxanthene drugs like Flupentixol, Clopenthixol, or Thiothixene could be present and interfere due to their structural similarity.[2][7][8]

  • Degradation products: Forced degradation studies or aged samples may contain various degradation products that can interfere with the analysis.[9]

Q3: What are the most effective analytical techniques for this separation?

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used and effective technique.[1][10][11] It offers high resolution, sensitivity, and quantitative accuracy. Thin-Layer Chromatography (TLC) is another valuable technique, often used for preliminary screening, method development, or when HPLC is unavailable.[4][7][12]

Q4: What is the key chemical difference between chlorprothixene and its sulfoxide that can be exploited for separation?

The primary difference is polarity. The oxidation of the sulfur atom in the thioxanthene ring to a sulfoxide group (S=O) significantly increases the molecule's polarity.[13][14] This increased polarity causes this compound to interact more strongly with polar mobile phases and less strongly with nonpolar stationary phases in RP-HPLC, leading to shorter retention times compared to the less polar parent compound, chlorprothixene.

Core Separation Principles & Workflow

The successful separation of chlorprothixene and its sulfoxide hinges on exploiting their polarity difference. In Reversed-Phase HPLC (RP-HPLC), the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water/buffer and an organic solvent like methanol or acetonitrile.

  • Chlorprothixene (Less Polar): Has a stronger affinity for the nonpolar stationary phase and a weaker affinity for the polar mobile phase. It, therefore, moves more slowly through the column, resulting in a longer retention time .

  • This compound (More Polar): The S=O group makes it more soluble in the polar mobile phase and reduces its affinity for the stationary phase. It moves more quickly through the column, resulting in a shorter retention time .

General Analytical Workflow

The diagram below outlines the typical workflow for the analysis of thioxanthenes.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix or Formulation Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for thioxanthene analysis.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from validated methods for the simultaneous quantification of thioxanthene derivatives and related substances.[1][9][10]

1. Chromatographic Conditions:

  • Column: ODS C18 (250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A mixture of ammonium acetate buffer (e.g., 1% w/v, pH adjusted to 6.5) and methanol in a ratio of 15:85 (v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV spectrophotometry at 211 nm or 215 nm.[9][10]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve chlorprothixene hydrochloride and synthesized/purified this compound standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 5-100 µg/mL).

3. Sample Preparation:

  • Tablets: Crush a number of tablets to obtain a fine powder. Weigh a portion of the powder equivalent to a target concentration of the active ingredient and dissolve it in the mobile phase. Sonicate for 15-20 minutes to ensure complete dissolution.[10] Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Fluids (Plasma/Urine): Sample clean-up is mandatory. Use liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) with a C18 cartridge. Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

4. System Suitability:

  • Before running samples, inject a standard solution multiple times (n=5).

  • Calculate the relative standard deviation (RSD) for peak area and retention time (should be <2%).

  • Ensure the resolution between chlorprothixene and this compound is greater than 2.0.

Protocol 2: Thin-Layer Chromatography (TLC) Screening

This protocol is useful for rapid, semi-quantitative analysis and method development.[7][12][15]

1. Materials:

  • Plates: Pre-coated silica gel 60 F254 plates.[12]

  • Mobile Phase (Solvent System): A mixture of ethyl acetate, methanol, and ammonia (e.g., 85:15:5 v/v/v).[15] The optimal ratio may require adjustment.

  • Chamber: A standard TLC developing chamber.

  • Application: 10 µL glass capillaries or an automated applicator.

2. Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a filter paper inside to ensure saturation. Let it equilibrate for at least 30 minutes.

  • Spot the standard solutions and prepared samples onto the TLC plate, about 1.5 cm from the bottom edge.

  • Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Remove the plate and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

3. Visualization:

  • View the plate under UV light at 254 nm and 365 nm to detect the separated spots.[12]

  • Further visualization can be achieved by spraying with a suitable reagent, such as a vanillin-sulfuric acid reagent followed by heating.[16]

  • Calculate the Retention factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The more polar sulfoxide will have a lower Rf value than the parent drug.

Troubleshooting Guide

This section addresses specific issues encountered during the separation of this compound and interfering thioxanthenes.

Troubleshooting_Logic Problem { Problem (e.g., Poor Resolution)} Cause1 Mobile Phase Issues pH out of optimal range Incorrect organic/buffer ratio Insufficient degassing Problem->Cause1 Cause2 Column Issues Column degradation/aging Contamination/clogged frit Incorrect stationary phase Problem->Cause2 Cause3 System/Method Issues Flow rate too high Column temperature fluctuation Sample overload Problem->Cause3 Solution1 Optimize Mobile Phase Adjust pH (6.0-7.0) Vary organic % (e.g., 80-90%) Degas/sonicate mobile phase Cause1->Solution1 Solution2 Address Column Problems Flush with strong solvent Replace column or frit Use a different column chemistry Cause2->Solution2 Solution3 Adjust Method Parameters Reduce flow rate Stabilize column temperature Inject smaller volume/dilute sample Cause3->Solution3

Caption: Logic map for troubleshooting poor peak resolution.

Q: My chromatogram shows poor resolution or complete co-elution of chlorprothixene and its sulfoxide.

  • Plausible Cause & Explanation: The polarity difference between your mobile phase and stationary phase is insufficient to resolve the two compounds. This is the most common issue in method development.[17]

  • Solution Pathway:

    • Adjust Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., methanol) in small increments (e.g., from 85% to 82%). This increases the mobile phase polarity, enhancing the retention of the less polar chlorprothixene more than the sulfoxide, thereby increasing the separation between them.[18]

    • Optimize pH: Ensure the mobile phase pH is controlled and optimal. For thioxanthenes, a slightly acidic to neutral pH (e.g., 6.5) is often effective.[9] A change in pH can alter the ionization state of the molecules and significantly impact retention.

    • Change Organic Modifier: If methanol does not provide adequate resolution, try acetonitrile. Acetonitrile has different solvating properties and can alter the selectivity of the separation.

    • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, although it will lengthen the run time.[18]

Q: I am observing significant peak tailing for one or both compounds.

  • Plausible Cause & Explanation: Peak tailing can be caused by secondary interactions between the basic amine group on the chlorprothixene side chain and active silanol groups on the silica-based column packing. It can also be caused by column overload or a partially blocked column frit.[19]

  • Solution Pathway:

    • Mobile Phase Additive: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.

    • Reduce Sample Load: Dilute your sample or reduce the injection volume. Column overload can saturate the stationary phase, leading to poor peak shape.

    • Check Column Health: If the problem persists, the inlet frit may be clogged with particulate matter. Try back-flushing the column according to the manufacturer's instructions or replace the frit. If the column is old, it may need to be replaced.[19]

Q: The baseline of my chromatogram is noisy or drifting.

  • Plausible Cause & Explanation: Baseline issues are often related to the mobile phase, detector, or pump.[17][20] Causes include insufficient mobile phase degassing (air bubbles), contamination, a failing detector lamp, or pump seal leaks.[17][20]

  • Solution Pathway:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Air bubbles entering the detector cell are a common cause of noise.[17]

    • Clean the System: Flush the system with a strong solvent like isopropanol to remove any contaminants.[19] Ensure you are using high-purity HPLC-grade solvents.

    • Check Detector Lamp: A noisy baseline can indicate that the UV lamp is nearing the end of its life. Check the lamp energy or hours of use.

    • Inspect for Leaks: Check all fittings, especially around the pump and injector, for any signs of leaks, which can cause pressure fluctuations and baseline instability.[20]

Q: I am not detecting any peaks, or the peaks are much smaller than expected.

  • Plausible Cause & Explanation: This could be due to an issue with the injector, a major leak, incorrect detector settings, or sample degradation.[20]

  • Solution Pathway:

    • Verify Injection: Ensure the injector is functioning correctly and that the sample loop is not blocked. Manually inject a high-concentration standard to confirm system operation.

    • Check for Leaks: A significant leak between the pump and the detector can prevent the sample from reaching the column or detector.[20]

    • Confirm Detector Wavelength: Double-check that the detector is set to the correct wavelength for thioxanthenes (e.g., 211-215 nm).[9][10]

    • Assess Sample Stability: Ensure your sample and standard solutions are fresh and have been stored correctly to prevent degradation.

References

  • A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. MDPI. Available at: [Link]

  • ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. Systematic Reviews in Pharmacy. Available at: [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Publications. Available at: [Link]

  • Chlorprothixene - Wikipedia. Wikipedia. Available at: [Link]

  • Thioxanthenes. Encyclopedia MDPI. Available at: [Link]

  • Segmental Analysis of Chlorprothixene and Desmethylchlorprothixene in Postmortem Hair. Journal of Analytical Toxicology. Available at: [Link]

  • (PDF) Analysis of pharmaceutically important thioxanthene derivatives. ResearchGate. Available at: [Link]

  • Thiothixene | C23H29N3O2S2 | CID 941651. PubChem. Available at: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PMC - NIH. Available at: [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Available at: [Link]

  • (PDF) A Review on Trouble Shooting In HPLC and its Solutions. ResearchGate. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal. Available at: [Link]

  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. PMC. Available at: [Link]

  • CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N). Probes & Drugs. Available at: [Link]

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal. Available at: [Link]

  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC. Available at: [Link]

  • RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. iosrphr.org. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Common Interferences in Drug Testing. bluth bio industries. Available at: [Link]

  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]

  • (PDF) Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. ResearchGate. Available at: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Green HPLC method enables antipsychotic determination. European Pharmaceutical Review. Available at: [Link]

  • Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine. Journal of Food and Drug Analysis. Available at: [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. JETIR.org. Available at: [Link]

Sources

Validation & Comparative

Comparative Pharmacokinetics of Chlorprothixene Sulfoxide in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorprothixene (CPTX) is a thioxanthene antipsychotic extensively metabolized in mammalian systems. Its primary metabolite, chlorprothixene sulfoxide (CPTX-SO) , represents a critical analyte in pharmacokinetic (PK) profiling due to its high plasma abundance relative to the parent drug. Unlike the pharmacologically active parent compound, the sulfoxide metabolite is largely devoid of neuroleptic activity but serves as a stable marker of metabolic clearance.

This guide provides a technical comparison of CPTX and CPTX-SO, focusing on their differential pharmacokinetics in standard animal models (Rat and Dog). It details the experimental frameworks required to quantify these analytes and interprets the biological significance of the parent-to-metabolite transition.

Mechanistic Foundation: The Metabolic Switch

Understanding the pharmacokinetic divergence begins with the metabolic pathway. CPTX undergoes extensive first-pass metabolism in the liver. The primary Phase I reaction is S-oxidation (sulfoxidation), mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4 isoforms in humans/dogs, and CYP2D subfamily in rats).

Biological Activity Comparison

The conversion to sulfoxide represents a "deactivation" step.

FeatureChlorprothixene (Parent)This compound (Metabolite)
Pharmacological Class Active Antipsychotic (D2 Antagonist)Inactive Metabolite
D2 Receptor Affinity (

)
High (~2.96 nM)Negligible / Low
Therapeutic Role Psychosis management, sedationBiomarker of exposure/clearance
Toxicity Concern QT prolongation, sedation, anticholinergic effectsGenerally lower toxicity; non-sedative

Comparative Pharmacokinetics: Animal Models

The pharmacokinetic behavior of CPTX-SO differs significantly from CPTX due to polarity changes introduced by the sulfoxide group.

In Vivo Profile (Rat vs. Dog)

In preclinical species, the "Metabolite-to-Parent" (M/P) ratio is a key performance indicator.

Table 1: Comparative PK Characteristics

ParameterChlorprothixene (CPTX)This compound (CPTX-SO)
Bioavailability (

)
Low (~17% in humans/dogs) due to high first-pass effect.Formation-rate limited; appears in plasma rapidly.
Plasma Exposure (

)
Lower relative to dose. Rapid distribution to tissues.Higher relative to parent. Often the predominant species in plasma.
Elimination (

)
Short to Moderate (~8–12 h).Prolonged (slower elimination rate).
Excretion Route Biliary (feces) > Renal (urine).Renal (urine) > Biliary (due to increased polarity).
Protein Binding High (>95%).High, but slightly reduced vs. parent.

Critical Insight: In toxicological studies (e.g., overdose simulations), CPTX-SO plasma concentrations can exceed CPTX levels by a factor of 6-fold or more. This makes the sulfoxide a more reliable long-term marker for retrospective exposure analysis than the labile parent drug.

Species-Specific Nuances
  • Rat Model: Rats exhibit rapid hepatic metabolism.[1] The sulfoxide is detectable in urine alongside N-desmethyl metabolites. Due to the rapid metabolic rate in rats (higher hepatic blood flow per kg), the

    
     of the sulfoxide occurs early (1–2 hours post-dose).
    
  • Dog Model: Dogs show a metabolic profile closer to humans.[2][3] The sulfoxide is a major urinary metabolite. Interspecies scaling often uses dog data to predict human M/P ratios due to similarities in CYP expression (specifically CYP2D analogs).

Experimental Protocols

To validly compare these compounds, rigorous extraction and detection methods are required. The sulfoxide is more polar, necessitating specific adjustment in Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocols.

Protocol A: Simultaneous Plasma Extraction (LLE)

Objective: Isolate both Parent and Metabolite from rat/dog plasma with high recovery.

  • Sample Prep: Aliquot

    
     of plasma into a silanized glass tube.
    
  • Internal Standard: Add

    
     of deuterated internal standard (CPTX-
    
    
    
    ).
  • Alkalinization: Add

    
     of 0.1 M NaOH (pH > 10) to ensure both amines are uncharged.
    
    • Note: While the sulfoxide is polar, the amine group dictates basicity. High pH drives them into the organic phase.

  • Extraction: Add

    
     of Heptane:Isoamyl Alcohol (99:1 v/v) .
    
    • Why this solvent? This mixture minimizes the extraction of more polar interferences while recovering both the lipophilic parent and the moderately polar sulfoxide.

  • Agitation: Vortex for 2 minutes; Centrifuge at

    
     for 5 minutes.
    
  • Reconstitution: Transfer organic layer to a clean tube; evaporate to dryness under

    
     at 
    
    
    
    . Reconstitute in
    
    
    Mobile Phase.
Protocol B: LC-MS/MS Quantification

System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4]

    • Gradient: 10% B to 90% B over 5 minutes.

  • MRM Transitions (Positive Mode):

    • CPTX:

      
       (Quantifier)
      
    • CPTX-SO:

      
       (Mass shift of +16 Da due to oxygen).
      
    • Note: The fragment ion

      
       corresponds to the dimethylaminopropyl side chain, which is preserved in both molecules.
      

Visualizations

Metabolic Pathway & Logic

The following diagram illustrates the conversion logic and the "Activity vs. Stability" trade-off.

MetabolicPathway CPTX Chlorprothixene (Parent) CYP CYP450 Enzymes (Liver Microsomes) CPTX->CYP Phase I Metabolism Receptors D2/5-HT Receptors (Brain) CPTX->Receptors High Affinity (Therapeutic Effect) CPTX_SO Chlorprothixene Sulfoxide CYP->CPTX_SO S-Oxidation CPTX_SO->Receptors No Affinity (Inactive) Excretion Renal Excretion (Urine) CPTX_SO->Excretion High Polarity Rapid Elimination

Figure 1: Metabolic fate of Chlorprothixene. The parent drug drives therapeutic efficacy, while the sulfoxide metabolite represents the primary deactivation and elimination pathway.

PK Analysis Workflow

This flowchart guides the researcher through the comparative study design.

PK_Workflow Start Study Design: Rat (n=6) / Dog (n=4) Dosing Administer CPTX (PO / IV) Start->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Prep Plasma Separation & LLE Extraction Sampling->Prep Analysis LC-MS/MS Analysis (Simultaneous MRM) Prep->Analysis Data Calculate PK Parameters Analysis->Data Decision Compare AUC ratios (Metabolite/Parent) Data->Decision Bioequivalence? Bioequivalence? Decision->Bioequivalence? If Generic Dev Toxicity Marker? Toxicity Marker? Decision->Toxicity Marker? If Safety Study

Figure 2: Step-by-step workflow for comparative pharmacokinetic assessment in preclinical models.

References

  • Poklis, A., Maginn, D., & Mackell, M. A. (1983). Chlorprothixene and Chlorprothixene-sulfoxide in Body Fluids from a Case of Drug Overdose.[4][5][6] Journal of Analytical Toxicology, 7(1), 29–32. Link

  • Brooks, M. A., DiDonato, G., & Blumenthal, H. P. (1985). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.[4][6] Journal of Chromatography B: Biomedical Sciences and Applications, 337, 351–362.[6] Link

  • Bagli, M., et al. (1996). Pharmacokinetics of chlorprothixene after single intravenous and oral administration of three galenic preparations. Arzneimittel-Forschung, 46(3), 247-250. Link

  • Selleck Chemicals. (2024). Chlorprothixene Receptor Binding Affinity Data. SelleckChem Product Data. Link

  • TargetMol. (2024). Chlorprothixene Biological Activity and Solubility. TargetMol. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.